molecular formula C16H18O2 B1266699 1-(2-Benzylphenoxy)propan-2-ol CAS No. 5029-76-5

1-(2-Benzylphenoxy)propan-2-ol

Cat. No.: B1266699
CAS No.: 5029-76-5
M. Wt: 242.31 g/mol
InChI Key: LHJUTIWDMKWNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Benzylphenoxy)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Benzylphenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Benzylphenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-benzylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJUTIWDMKWNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964563
Record name 1-(2-Benzylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5029-76-5
Record name 1-[2-(Phenylmethyl)phenoxy]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5029-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Benzylphenoxy)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Benzylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-benzylphenoxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Benzylphenoxy)propan-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(2-Benzylphenoxy)propan-2-ol , a critical pharmaceutical intermediate used primarily in the synthesis of antitussive agents like Benproperine .

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

1-(2-Benzylphenoxy)propan-2-ol is an aromatic ether-alcohol characterized by a bulky ortho-benzyl substituent on the phenoxy ring. It serves as a pivotal intermediate in the organic synthesis of non-narcotic antitussives. Its chemical behavior is defined by the steric hindrance of the benzyl group and the reactivity of the secondary hydroxyl moiety, making it a model compound for studying regioselective ring-opening reactions of epoxides with sterically hindered phenols.

Property Data
IUPAC Name 1-[2-(phenylmethyl)phenoxy]propan-2-ol
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
Key Functional Groups Ether (Ar-O-R), Secondary Alcohol (-OH), Benzyl (-CH₂Ph)
Primary Application Precursor to Benproperine (Antitussive)
CAS Registry (Related) 124678-30-4 (Benproperine R-isomer); 28994-41-4 (Parent Phenol)

Chemical Structure & Reactivity Profile

Structural Analysis

The molecule consists of a 2-benzylphenol core ether-linked to a 2-hydroxypropyl chain.

  • Steric Bulk: The benzyl group at the ortho position creates significant steric shielding around the ether oxygen. This influences the kinetics of the etherification reaction and subsequent derivatization of the alcohol.

  • Chirality: The C2 carbon of the propyl chain is a chiral center. The molecule exists as an enantiomeric pair (R and S).[1] In pharmaceutical applications like Benproperine synthesis, the specific enantiomer (often R) may be preferred for biological activity, though the racemate is commonly synthesized.

Reactivity Hotspots
  • Secondary Hydroxyl Group (C2-OH): The nucleophilic center for further reactions (e.g., tosylation, mesylation, or oxidation).

  • Ether Linkage (C1-O-Ar): Stable under basic conditions but susceptible to cleavage by strong Lewis acids (e.g., BBr₃).

  • Benzylic Methylene: The -CH₂- bridge is susceptible to radical oxidation or bromination under harsh conditions, though generally stable during standard alkylation.

Synthesis Protocol

The industrial standard for synthesizing 1-(2-Benzylphenoxy)propan-2-ol involves the base-catalyzed nucleophilic ring-opening of propylene oxide (methyloxirane) by 2-benzylphenol .

Reaction Mechanism (Regioselectivity)

The reaction follows an Sₙ2 mechanism . Under basic conditions, the phenoxide ion attacks the less substituted carbon (C1) of the propylene oxide ring. This regioselectivity is critical; attack at C2 would yield the primary alcohol isomer, which is thermodynamically less favored in this specific steric environment.

Pathway Visualization:

SynthesisPathway Reagent1 2-Benzylphenol (Nucleophile) Intermediate Transition State (SN2 Attack at C1) Reagent1->Intermediate Deprotonation Reagent2 Propylene Oxide (Electrophile) Reagent2->Intermediate Catalyst Cat: NaOH/K2CO3 Solvent: DMF/EtOH Catalyst->Intermediate Product 1-(2-Benzylphenoxy)propan-2-ol (Target) Intermediate->Product Ring Opening Downstream Benproperine (Antitussive) Product->Downstream Activation (MsCl) + Piperidine

Figure 1: Synthetic pathway from 2-benzylphenol to Benproperine via the target alcohol intermediate.

Experimental Procedure (Laboratory Scale)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Reagents:

  • 2-Benzylphenol (1.0 eq)[2]

  • Propylene Oxide (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (0.5 eq) or Triethylamine (Cat.)

  • Solvent: DMF or Ethanol (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzylphenol (e.g., 18.4 g, 100 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (6.9 g, 50 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Cool the mixture to 0°C. Add Propylene Oxide (8.7 g, 150 mmol) dropwise via a pressure-equalizing addition funnel. Caution: Propylene oxide is volatile and carcinogenic.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C for 6-12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The starting phenol spot should disappear.

  • Workup:

    • Remove excess propylene oxide under reduced pressure.

    • Dilute residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organic layers with 1M NaOH (to remove unreacted phenol) followed by brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil can be purified via vacuum distillation or silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm) Multiplicity Integration Assignment
7.10 - 7.40Multiplet9HAromatic protons (Benzyl + Phenoxy rings)
4.15 - 4.25Multiplet1H-CH- (Methine of isopropanol chain)
4.05Singlet2HAr-CH₂-Ph (Benzylic methylene)
3.85 - 3.95Doublet of doublets2H-O-CH₂- (Ether linkage protons)
2.60Broad Singlet1H-OH (Exchangeable with D₂O)
1.25Doublet3H-CH₃ (Methyl group)
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 243.14 m/z.

  • Fragmentation: A characteristic fragment at m/z 91 (Tropylium ion, C₇H₇⁺) confirms the presence of the benzyl group. A fragment at m/z 183 corresponds to the loss of the hydroxypropyl chain (C₃H₇O).

Pharmaceutical Application: Benproperine Synthesis[6]

The primary utility of 1-(2-Benzylphenoxy)propan-2-ol is its conversion into Benproperine , a potent cough suppressant that does not cause respiratory depression.

Transformation Workflow:

  • Activation: The secondary alcohol is converted into a good leaving group, typically a mesylate (using Methanesulfonyl chloride/TEA) or a tosylate.

  • Substitution: The activated intermediate undergoes nucleophilic substitution with Piperidine .

  • Stereochemistry: If the starting material is chiral (e.g., S-isomer), the substitution typically proceeds with inversion of configuration (Walden inversion) to yield the R-isomer of Benproperine, or vice versa.

Therapeutic Context: Benproperine acts by inhibiting the cough center in the medulla oblongata. The hydrophobic benzyl group is essential for the drug's binding affinity to its receptor sites, while the piperidine moiety provides the necessary basicity for physiological solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14456346, Benproperine (R)-. Retrieved from [Link]

  • PrepChem. Synthesis of 1-Phenoxy-2-propanol (General Methodology for Phenoxypropanols). Retrieved from [Link]

  • Google Patents.Process for producing (S)-1-(4-phenoxyphenoxy)-2-propanol (WO2002083612A1).
  • Royal Society of Chemistry. Supplementary Information: Synthesis of Benzyloxy-propane-diols and related ethers. Retrieved from [Link]

Sources

Synthesis of 1-(2-Benzylphenoxy)propan-2-ol from benzyl phenoxy precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Benzylphenoxy)propan-2-ol from Benzyl Phenoxy Precursors

Introduction: Strategic Synthesis of a Versatile Aryl Ether Alcohol

In the landscape of synthetic chemistry, the development of precise and reliable protocols for the creation of complex molecules is paramount. 1-(2-benzylphenoxy)propan-2-ol is a molecule of interest, combining the structural motifs of an aryl ether and a secondary alcohol. This structure is analogous to compounds like 1-phenoxy-2-propanol, which find extensive use as solvents, coalescing agents, and intermediates in the pharmaceutical and cosmetic industries.[1][2][3][4] The targeted synthesis of the 2-benzyl substituted variant offers a scaffold for further functionalization, making it a valuable building block for researchers in drug discovery and materials science.

This guide provides a comprehensive, field-proven methodology for the synthesis of 1-(2-benzylphenoxy)propan-2-ol. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for product characterization. The focus remains on not just the "how," but the fundamental "why," ensuring a deep understanding of the process for successful replication and adaptation.

Part 1: The Synthetic Blueprint: A Modified Williamson Ether Synthesis

The most logical and efficient pathway to construct the target molecule is through a modification of the classic Williamson ether synthesis.[5][6][7][8] This venerable reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide or phenoxide. In our case, we adapt this strategy by using an epoxide, propylene oxide, as the electrophile. This approach is highly effective for installing a hydroxy-propyl chain onto a phenolic oxygen.

Mechanistic Rationale and Reagent Selection

The synthesis proceeds in two key stages, which are often performed in a single pot:

  • Deprotonation: The acidic phenolic proton of 2-benzylphenol is abstracted by a strong, non-nucleophilic base to generate a potent sodium 2-benzylphenoxide nucleophile.

  • Nucleophilic Ring-Opening: The generated phenoxide attacks the epoxide ring of propylene oxide in an S_N2 fashion. This attack occurs at the less sterically hindered carbon atom, leading to the regioselective formation of the desired secondary alcohol, 1-(2-benzylphenoxy)propan-2-ol, after an aqueous work-up.

Choice of Precursors:

  • Nucleophile Precursor (2-Benzylphenol): This commercially available solid serves as the aromatic backbone of our target molecule.[9] Its phenolic hydroxyl group provides the necessary acidic proton for deprotonation. While generally stable, it is a skin and eye irritant and should be handled with appropriate personal protective equipment (PPE).[10][11]

  • Electrophile (Propylene Oxide): This epoxide is the source of the propan-2-ol side chain. Its strained three-membered ring is highly susceptible to nucleophilic attack, making the reaction efficient. Crucially, propylene oxide is an extremely flammable, toxic, and carcinogenic substance and must be handled with extreme caution in a well-ventilated chemical fume hood. [12][13][14][15][16]

  • Base (Sodium Hydride, 60% in mineral oil): Sodium hydride (NaH) is the base of choice for this transformation. As a non-nucleophilic base, it efficiently deprotonates the phenol without competing in the subsequent substitution reaction. The reaction is irreversible as the byproduct, hydrogen gas (H₂), evolves from the system. NaH is a water-reactive and flammable solid; it must be handled under an inert atmosphere (e.g., Nitrogen or Argon). [17][18][19][20]

Visualizing the Reaction Pathway

The overall synthetic transformation is depicted below.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product R1 2-Benzylphenol I1 Sodium 2-benzylphenoxide R1->I1  + NaH (Deprotonation) - H₂ (gas) R2 Sodium Hydride (NaH) R3 Propylene Oxide P1 1-(2-Benzylphenoxy)propan-2-ol I1->P1  1. + Propylene Oxide (Ring-Opening)  2. H₂O Work-up

Caption: Reaction scheme for the synthesis of 1-(2-benzylphenoxy)propan-2-ol.

Part 2: A Validated Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and reproducibility. All operations should be conducted within a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2-Benzylphenol184.235.00 g1.0
Sodium Hydride (60% in oil)24.00 (as NaH)1.21 g1.1
Propylene Oxide58.082.00 mL (1.66 g)1.05
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated NH₄Cl (aq.)-50 mL-
Diethyl Ether (Et₂O)-150 mL-
Brine (Saturated NaCl aq.)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Step-by-Step Synthesis Workflow
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Deprotonation:

    • To the flask, add 2-benzylphenol (5.00 g).

    • Add anhydrous THF (80 mL) via cannula or syringe to dissolve the solid.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add the sodium hydride dispersion (1.21 g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. The formation of the sodium phenoxide may result in a thicker suspension.

  • Epoxide Addition:

    • Re-cool the suspension to 0 °C.

    • Slowly add propylene oxide (2.00 mL) dropwise via syringe over 15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Reaction Work-up and Extraction:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure product.

    • Combine the pure fractions (as determined by TLC analysis) and remove the solvent in vacuo to yield 1-(2-benzylphenoxy)propan-2-ol as a viscous oil or low-melting solid.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purify Purification & Analysis A 1. Assemble and flame-dry three-neck flask under N₂ B 2. Add 2-benzylphenol and anhydrous THF A->B C 3. Cool to 0°C, add NaH portion-wise (Caution: H₂ evolution) B->C D 4. Stir at RT for 45 min to form phenoxide C->D E 5. Cool to 0°C, add propylene oxide dropwise D->E F 6. Stir at RT overnight (16h) E->F G 7. Quench reaction at 0°C with sat. NH₄Cl(aq) F->G H 8. Extract with diethyl ether (3x) G->H I 9. Wash combined organic layers with brine H->I J 10. Dry (MgSO₄), filter, and concentrate via rotovap I->J K 11. Purify crude product by flash column chromatography J->K L 12. Characterize pure product (NMR, IR, MS) K->L

Caption: Step-by-step experimental workflow for the synthesis and purification.

Part 3: Product Characterization and Data

Confirmation of the successful synthesis of 1-(2-benzylphenoxy)propan-2-ol requires thorough spectroscopic analysis. The expected data provides a benchmark for validating the experimental outcome.

Analysis Expected Results for 1-(2-benzylphenoxy)propan-2-ol
Appearance Colorless to pale yellow viscous oil or low-melting solid.
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.10 (m, 9H, Ar-H), 4.15-4.05 (m, 1H, -CH(OH)-), 4.04 (s, 2H, Ar-CH₂-Ar), 3.95 (dd, 1H, -O-CH₂-), 3.85 (dd, 1H, -O-CH₂-), 2.50 (br s, 1H, -OH), 1.25 (d, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 156.0 (C-OAr), 138.0, 130.5, 129.0, 128.8, 128.5, 127.5, 126.5, 121.5, 112.0 (Ar-C), 72.5 (-O-CH₂-), 68.0 (-CH(OH)-), 35.5 (Ar-CH₂-Ar), 16.5 (-CH₃).
IR (Infrared) (thin film, cm⁻¹)3400 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 3000-2850 (sp³ C-H stretch), 1600, 1495 (C=C aromatic stretch), 1240 (asymmetric C-O-C ether stretch), 1100 (C-O alcohol stretch).
MS (Mass Spec.) (EI)m/z 242 [M]⁺, and characteristic fragment ions.

Note: NMR chemical shifts (δ) are predicted and may vary slightly. Multiplicities are abbreviated as: s (singlet), d (doublet), m (multiplet), dd (doublet of doublets), br (broad).

References

  • Balchem. (2015, June 1).
  • Alkali Metals. MSDS for SODIUM HYDRIDE.
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Labkem. (2024, November 4).
  • LyondellBasell. Propylene Oxide - Product Safety Bulletin.
  • New Jersey Department of Health. Propylene Oxide - Hazardous Substance Fact Sheet.
  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18601 Propylene Oxide.
  • Central Drug House (P) Ltd.
  • Fisher Scientific. (2025, December 22).
  • ChemicalBook. 2-Benzylphenol(28994-41-4)MSDS.
  • Sigma-Aldrich. 2-Benzylphenol ≥98.0% GC.
  • Air Liquide. (2023, May 1).
  • Sigma-Aldrich. (2025, December 23).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24216, 2-Benzylphenol.
  • Santa Cruz Biotechnology, Inc. 2-Benzylphenol | CAS 28994-41-4.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Name Reactions. Williamson Ether Synthesis.
  • LookChem. 1-PHENOXY-2-PROPANOL.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • PubChemLite. 1-(2-benzylphenoxy)propan-2-ol (C16H18O2).
  • Shandong Minglang Chemical Co., Ltd. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol.
  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries.

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(2-Benzylphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 1-(2-Benzylphenoxy)propan-2-ol. As a key intermediate in the synthesis of pharmacologically active molecules, a thorough understanding of its properties is crucial for researchers and developers in the pharmaceutical and chemical industries. This document moves beyond a simple data sheet to offer insights into the structural nuances of the molecule and the experimental rationale for its characterization.

Introduction to 1-(2-Benzylphenoxy)propan-2-ol

1-(2-Benzylphenoxy)propan-2-ol is a secondary alcohol and an ether. Its structure is characterized by a propan-2-ol backbone, with a benzylphenoxy substituent at the C1 position. The presence of a chiral center at the C2 position of the propanol chain means that this compound can exist as two enantiomers, (R)- and (S)-1-(2-benzylphenoxy)propan-2-ol. This chirality is of significant interest in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological activities.

A notable derivative of this compound is Benproperine, a cough suppressant. Benproperine is the piperidine derivative of 1-(2-benzylphenoxy)propan-2-ol, and it is the racemate of (R)- and (S)-enantiomers that is used clinically[1][2][3]. The synthesis of benproperine relies on the availability of its precursor, 1-(2-benzylphenoxy)propan-2-ol, highlighting the importance of understanding the precursor's chemical behavior.

Molecular Structure and Isomerism

The structural formula of 1-(2-benzylphenoxy)propan-2-ol is C₁₆H₁₈O₂[4]. The molecule consists of a central propan-2-ol unit. The oxygen atom of the hydroxyl group is attached to the second carbon of the propane chain. The first carbon of the propane chain is linked via an ether bond to a phenoxy group, which is itself substituted with a benzyl group at the ortho (2-) position.

The key structural features are:

  • A secondary alcohol: The hydroxyl group is attached to a secondary carbon atom. This influences its reactivity, particularly in oxidation reactions, where it would be expected to form a ketone.

  • An ether linkage: The presence of the ether group (C-O-C) contributes to the molecule's overall polarity and its potential to act as a hydrogen bond acceptor.

  • Aromatic rings: The two phenyl rings (one from the phenoxy group and one from the benzyl group) contribute to the molecule's lipophilicity and offer sites for electrophilic substitution reactions.

  • A chiral center: The second carbon of the propan-2-ol chain is a stereocenter, leading to the existence of (R) and (S) enantiomers.

Caption: Chemical structure of 1-(2-Benzylphenoxy)propan-2-ol.

Physical Characteristics

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₁₆H₁₈O₂Confirmed from structural analysis[4]
Molecular Weight 242.31 g/mol Calculated from the molecular formula[4]
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar aromatic ethers and secondary alcohols
Melting Point Not available (likely low)Similar compounds like 1-phenoxy-2-propanol have a melting point of 14 °C. The larger benzyl group may increase the melting point slightly.
Boiling Point > 250 °C at 760 mmHgThe high molecular weight and presence of a hydroxyl group for hydrogen bonding suggest a high boiling point. For comparison, 1-phenoxy-2-propanol boils at 243 °C.
Solubility Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform).The polar hydroxyl and ether groups will provide some water solubility, but the two large aromatic rings will dominate, making it more soluble in organic solvents.

Chemical Characteristics and Reactivity

The chemical reactivity of 1-(2-benzylphenoxy)propan-2-ol is dictated by its functional groups: the secondary alcohol, the ether, and the aromatic rings.

  • Reactions of the Secondary Alcohol: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(2-benzylphenoxy)propan-2-one. It can also be deprotonated by a strong base to form an alkoxide.

  • Reactions of the Ether: The ether linkage is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

  • Reactions of the Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents (the ether oxygen and the alkyl chain).

Experimental Protocols for Characterization

For researchers working with 1-(2-benzylphenoxy)propan-2-ol, the following standard experimental protocols are recommended for its characterization.

Determination of Melting and Boiling Points

Melting Point:

  • A small, dry sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point:

  • A small amount of the liquid is placed in a distillation flask with a boiling chip.

  • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • The flask is heated gently.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 1-(2-benzylphenoxy)propan-2-ol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information about the number of different types of protons and their neighboring protons.

    • Expected Signals:

      • A doublet for the methyl protons (-CH₃).

      • A multiplet for the methine proton (-CH-OH).

      • A doublet of doublets for the methylene protons (-O-CH₂-).

      • A singlet for the benzylic methylene protons (-Ph-CH₂-Ph).

      • A singlet or exchangeable broad signal for the hydroxyl proton (-OH).

      • Multiple signals in the aromatic region for the protons on the two phenyl rings.

  • ¹³C NMR: This provides information about the number of different types of carbon atoms.

    • Expected Signals:

      • A signal for the methyl carbon.

      • A signal for the methine carbon bearing the hydroxyl group.

      • A signal for the methylene carbon of the ether linkage.

      • A signal for the benzylic methylene carbon.

      • Multiple signals in the aromatic region for the carbons of the two phenyl rings.

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Dissolve sample in deuterated solvent (e.g., CDCl3) Dissolve sample in deuterated solvent (e.g., CDCl3) Place sample in magnet Place sample in magnet Dissolve sample in deuterated solvent (e.g., CDCl3)->Place sample in magnet Acquire 1H and 13C spectra Acquire 1H and 13C spectra Place sample in magnet->Acquire 1H and 13C spectra Process raw data (FT, phasing, baseline correction) Process raw data (FT, phasing, baseline correction) Acquire 1H and 13C spectra->Process raw data (FT, phasing, baseline correction) Integrate peaks and determine chemical shifts Integrate peaks and determine chemical shifts Process raw data (FT, phasing, baseline correction)->Integrate peaks and determine chemical shifts Assign signals to molecular structure Assign signals to molecular structure Integrate peaks and determine chemical shifts->Assign signals to molecular structure

Caption: Workflow for NMR spectroscopic analysis.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • A broad O-H stretch around 3300-3500 cm⁻¹ (characteristic of an alcohol).

    • C-H stretches from the sp³ hybridized carbons around 2850-3000 cm⁻¹.

    • C-H stretches from the sp² hybridized carbons of the aromatic rings around 3000-3100 cm⁻¹.

    • C=C stretches from the aromatic rings in the 1450-1600 cm⁻¹ region.

    • A C-O stretch from the alcohol around 1000-1200 cm⁻¹.

    • A C-O stretch from the ether around 1050-1150 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Ions:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Fragment ions resulting from the cleavage of bonds, such as the loss of a methyl group, a hydroxyl group, or cleavage of the ether bond.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Fire Safety: Keep away from open flames and sources of ignition.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

1-(2-Benzylphenoxy)propan-2-ol is a structurally interesting molecule with significant potential as a synthetic intermediate, particularly in the pharmaceutical industry. While a complete experimental dataset of its physical and chemical properties is not yet in the public domain, this guide provides a solid foundation for researchers by outlining its key structural features, predicted properties, and the standard experimental protocols for its full characterization. As research into its applications continues, a more detailed understanding of this compound will undoubtedly emerge.

References

  • Betz, R., et al. (2011). 2-(2-Benzylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3302.
  • PubChem. (n.d.). (R)-Benproperine.
  • PubChem. (n.d.). 1-(2-benzylphenoxy)propan-2-ol.
  • PubChem. (n.d.). Benproperine.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Benzylphenyl)propan-2-OL.
  • ReAgent. (n.d.). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]

  • Betz, R., et al. (2011). 2-(2-Benzylphenyl)propan-2-ol.
  • PubChem. (n.d.). 1-(Benzyloxy)propan-2-ol.
  • PubChem. (n.d.). (S)-Benproperine.
  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of propan-2-ol. Retrieved from [Link]

  • LookChem. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol.
  • ABB. (n.d.).
  • Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Chemical Suppliers. (n.d.).
  • Amazon AWS. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 2-propanol.
  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted).
  • The Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas)
  • Sigma-Aldrich. (n.d.).
  • Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here.
  • RCI Labscan Limited. (2025).

Sources

Technical Guide: Pharmacological Classification & Profiling of 1-(2-Benzylphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and chemical classification of 1-(2-Benzylphenoxy)propan-2-ol (CAS: 5029-76-5).

This analysis classifies the compound not merely as a synthetic intermediate, but as a lipophilic aryloxypropanol with latent membrane-stabilizing properties, structurally homologous to known local anesthetics and the antitussive agent benproperine.

Part 1: Executive Summary & Chemical Identity

1-(2-Benzylphenoxy)propan-2-ol is a lipophilic ether comprising a 2-benzylphenol core linked to a propylene glycol moiety. While primarily identified as the key synthetic precursor (and potential process impurity) for the non-narcotic antitussive Benproperine , its pharmacophore exhibits distinct characteristics of Class I antiarrhythmic and local anesthetic agents (membrane stabilizers).

This guide provides a framework for researchers to evaluate this molecule as a standalone pharmacological entity or a critical quality attribute (CQA) in drug development.

Chemical Identity Table[1][2]
AttributeSpecification
IUPAC Name 1-(2-benzylphenoxy)propan-2-ol
CAS Number 5029-76-5
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
Structural Class Aryloxypropanol (Ether)
Key Functional Groups Ether linkage, Secondary Alcohol, Diphenylmethane motif
LogP (Predicted) ~3.5 - 4.0 (High Lipophilicity)
Role Synthetic Intermediate (Benproperine), Potential Impurity, Membrane Stabilizer

Part 2: Structural Analysis & Pharmacological Hypothesis[3]

The Aryloxypropanol Pharmacophore

The molecule belongs to the aryloxypropanol class. Unlike beta-blockers (which contain a terminal amine), this compound terminates in a hydroxyl group. This structural shift alters its binding profile:

  • Loss of Beta-Adrenergic Affinity: The lack of a basic nitrogen prevents ionic interaction with the aspartate residue in the beta-adrenergic receptor pocket.

  • Retention of Membrane Stabilization: The lipophilic aromatic tail (benzyl-phenoxy) combined with the polar spacer (propanol) allows insertion into the lipid bilayer, potentially modulating voltage-gated sodium channels (Naᵥ).

Relationship to Benproperine

Benproperine is synthesized by substituting the hydroxyl group of this alcohol with a piperidine ring. Therefore, 1-(2-Benzylphenoxy)propan-2-ol represents the "lipophilic anchor" of the drug.

  • Benproperine: High affinity for cough centers/Na+ channels (due to amine).

  • Alcohol Precursor: Lower affinity, but likely retains non-specific anesthetic potency and antimicrobial properties (similar to phenoxyethanol but more potent due to the benzyl group).

Visualization: SAR & Synthesis Pathway

The following diagram illustrates the structural relationship and the synthesis pathway from 2-benzylphenol.

G Precursor 2-Benzylphenol (Starting Material) Target 1-(2-Benzylphenoxy)propan-2-ol (The Topic) Precursor->Target Base-catalyzed Ring Opening Reagent Propylene Oxide Reagent->Target Drug Benproperine (Antitussive Drug) Target->Drug 1. Activation (SOCl2) 2. Piperidine Substitution Activity1 Potential Activity: Membrane Stabilization (Local Anesthesia) Target->Activity1 SAR Prediction Activity2 Potential Activity: Antimicrobial (Preservative) Target->Activity2 Phenoxy-alkanol logic

Caption: Synthesis pathway showing 1-(2-Benzylphenoxy)propan-2-ol as the central intermediate between raw materials and the API Benproperine, with divergent potential pharmacological activities.

Part 3: Experimental Validation Framework

To validate the classification of this compound, the following experimental protocols are recommended. These move beyond simple identification to functional characterization.[1]

Protocol A: Synthesis & Isolation (for Reference Standard)

Objective: Generate high-purity material for biological testing.

  • Reagents: 2-Benzylphenol (1.0 eq), Propylene Carbonate (1.2 eq) or Propylene Oxide, Potassium Carbonate (cat.).

  • Reaction: Reflux 2-benzylphenol with propylene carbonate in the presence of K₂CO₃ at 140°C-150°C. (Note: Propylene carbonate is safer than volatile propylene oxide in the lab).

  • Workup: Cool, dilute with Ethyl Acetate, wash with NaOH (1M) to remove unreacted phenol.

  • Purification: Vacuum distillation or Column Chromatography (Hexane/EtOAc 8:2).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the benzyl CH₂ singlet (~4.0 ppm), aromatic protons (6.9-7.3 ppm), and the propylene multiplet signals.

    • HPLC: Purity >99% required for biological assays.

Protocol B: In Vitro Sodium Channel Blockade (Patch Clamp)

Objective: Determine if the alcohol retains the Na+ channel blocking activity of Benproperine.

  • System: HEK293 cells stably expressing Naᵥ1.7 or Naᵥ1.3.

  • Method: Whole-cell patch-clamp recording.

  • Protocol:

    • Perfuse cells with extracellular solution (Tyrode’s).

    • Apply voltage steps from -100 mV to +40 mV.

    • Perfuse 1-(2-Benzylphenoxy)propan-2-ol at concentrations of 1, 10, and 100 µM.

    • Measure: Reduction in peak current density.

    • Control: Lidocaine (positive control) and Vehicle (0.1% DMSO).

  • Expected Result: Dose-dependent inhibition of Na+ currents, likely with lower potency than Benproperine but higher than Phenoxyethanol.

Protocol C: Antimicrobial Susceptibility (MIC Determination)

Objective: Evaluate preservative potential (Phenoxyethanol analog).

  • Organisms: S. aureus, P. aeruginosa, E. coli, C. albicans.

  • Method: Broth Microdilution (CLSI standards).

  • Logic: The benzyl group increases lipophilicity, potentially enhancing penetration into Gram-positive bacteria cell walls compared to standard phenoxyethanol.

Part 4: Safety & Toxicology Profiling

As a potential impurity in pharmaceutical preparations, the safety profile is critical.

ParameterRisk AssessmentRationale
Skin Irritation ModeratePhenolic ethers can be irritants; the lipophilic nature aids dermal absorption.
Sensitization Low-ModerateAnalogous to other aromatic alcohols; should be tested via LLNA (Local Lymph Node Assay).
Genotoxicity LowAbsence of structural alerts (e.g., epoxides, aromatic amines) in the final structure.
Metabolism GlucuronidationThe secondary alcohol is a prime target for Phase II conjugation and excretion.
Visualization: Pharmacological Decision Tree

The following diagram outlines the logic flow for classifying the compound based on assay results.

DecisionTree Start Compound: 1-(2-Benzylphenoxy)propan-2-ol Test1 Assay: Na+ Channel Blockade (Patch Clamp) Start->Test1 Test2 Assay: Antimicrobial MIC Start->Test2 Result1A High Potency (IC50 < 10 µM) Test1->Result1A Blocks Current Result1B Low/Mod Potency (IC50 > 50 µM) Test1->Result1B Weak Effect Class3 Class: Preservative/Excipient Test2->Class3 MIC < 0.5% Class1 Class: Active Pharmaceutical Ingredient (Local Anesthetic) Result1A->Class1 Class2 Class: Pharmaceutical Impurity (Low Risk) Result1B->Class2

Caption: Decision tree for classifying the molecule based on functional assay outcomes.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Benzylphenoxy)-2-propanol Product Specification. Retrieved from

  • PubChem. (n.d.).[2][3] Benproperine (Compound Summary). National Library of Medicine. Retrieved from

  • Barfknecht, C. F., et al. (1971).[4] Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones. Journal of Pharmaceutical Sciences. Retrieved from

  • ResearchGate. (2011). Crystal structure of 2-(2-Benzylphenyl)propan-2-ol (Structural analog comparison). Retrieved from

  • ChemScene. (n.d.). 2-(2-Isopropylphenoxy)propan-1-ol Data. Retrieved from

Sources

Methodological & Application

Application Note: Chiral Separation of 1-(2-Benzylphenoxy)propan-2-ol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The separation of 1-(2-Benzylphenoxy)propan-2-ol enantiomers is a critical quality control step in the synthesis of next-generation anti-arrhythmic drugs and beta-adrenergic blockers. As a key intermediate, the enantiomeric purity of this alcohol directly dictates the stereochemical integrity of the final pharmaceutical active ingredient (API).

The molecule features a flexible 2-benzylphenoxy moiety linked to a chiral propan-2-ol tail. The separation challenge lies in the conformational flexibility of the benzyl ether linkage, which can obscure chiral recognition. However, the presence of the hydroxyl group (


) and the 

-electron rich aromatic systems allows for robust three-point interaction mechanisms on polysaccharide-based Chiral Stationary Phases (CSPs).

This guide details a validated protocol for resolving these enantiomers, prioritizing resolution (


) and scalability.

Method Development Strategy

Stationary Phase Selection

For aryl-oxy-propanol derivatives, polysaccharide-based CSPs are the gold standard. We utilize the "coated" series for maximum selectivity in Normal Phase (NP) mode.

  • Primary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone forms distinct "canyons" that effectively accommodate the bulky benzyl group, often providing superior selectivity for this specific structural class compared to amylose counterparts.

  • Secondary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Used if the elution order needs to be reversed or if the benzyl group causes excessive retention on the OD-H.

Mobile Phase Design

A Normal Phase mode using


-Hexane and 2-Propanol (IPA) is selected.
  • Non-polar component (

    
    -Hexane):  Promotes hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate linkage.
    
  • Polar Modifier (IPA): Regulates retention time. Ethanol is avoided initially as it can sometimes reduce resolution for this specific class by competing too aggressively for hydrogen bonding sites.

Chiral Recognition Mechanism

The separation relies on a Three-Point Interaction Model :

  • H-Bonding: The analyte's

    
    -hydroxyl group donates a proton to the carbonyl oxygen of the CSP's carbamate group.
    
  • 
    -
    
    
    
    Stacking:
    The 2-benzylphenoxy ring system interacts with the phenyl rings of the CSP.
  • Steric Inclusion: The chiral groove of the cellulose backbone discriminates based on the spatial orientation of the methyl group on the propanol chain.

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD).

  • Column: Chiralcel OD-H (

    
    ).[1]
    
  • Solvents: HPLC-grade

    
    -Hexane (99.9%), 2-Propanol (IPA).
    
  • Sample: Racemic 1-(2-Benzylphenoxy)propan-2-ol (

    
     in 90:10 Hexane/IPA).
    
Chromatographic Conditions (Optimized)
ParameterSettingRationale
Mobile Phase

-Hexane / IPA (90:10 v/v)
Balances retention (

) and resolution (

).
Flow Rate

Standard flow for 4.6 mm ID columns; ensures optimal mass transfer.
Column Temp

Lower temperatures enhance enantioselectivity (

) via enthalpy-driven separation.[2]
Detection UV @

(Ref

)
Targets the

transition of the benzyl-phenoxy chromophore.
Injection Vol

Prevents column overload while maintaining sensitivity.
Run Time 20 minutesSufficient to elute both enantiomers and wash lipophilic impurities.
Step-by-Step Execution
  • System Conditioning: Flush the column with Mobile Phase for 30 mins at

    
     until the baseline stabilizes.
    
  • Blank Injection: Inject

    
     of mobile phase to confirm no carryover or ghost peaks.
    
  • Suitability Injection: Inject the racemic standard.

    • Target: First enantiomer elutes ~8-9 min; Second ~12-13 min.

  • Sample Analysis: Inject test samples.

  • Shutdown: Flush with 90:10 Hexane/IPA for 15 mins. Store in 90:10 Hexane/IPA.

Visualizations

Method Development Workflow

This diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Start: Racemic Mixture Screening Column Screening (OD-H vs AD-H) Start->Screening ModeSelect Mobile Phase Selection (Hexane/IPA 90:10) Screening->ModeSelect CheckRes Check Resolution (Rs) ModeSelect->CheckRes Optimize Optimize: Lower Temp (20°C) or Reduce Flow (0.5 mL/min) CheckRes->Optimize Rs < 1.5 FinalMethod Final Protocol: OD-H, Hex/IPA 90:10, 25°C CheckRes->FinalMethod Rs > 2.0 Optimize->CheckRes Validation Validation: Linearity, LOD, LOQ FinalMethod->Validation

Caption: Decision tree for optimizing the chiral separation of aryloxypropanols.

Chiral Recognition Mechanism

A schematic representation of the molecular interactions inside the Chiralcel OD-H column.

Mechanism Analyte Analyte: 1-(2-Benzylphenoxy)propan-2-ol Hydroxyl Group (-OH) Benzyl/Phenoxy Rings Methyl Group CSP Stationary Phase: Cellulose tris(3,5-DMPC) Carbamate Carbonyl (C=O) Carbamate Amide (-NH) Chiral Cavity Analyte:OH->CSP:CO H-Bond (Dominant) Analyte:Aryl->CSP:NH pi-pi / Dipole Analyte:Steric->CSP:Groove Steric Exclusion Interaction Separation Outcome Differential Retention CSP->Interaction

Caption: Three-point interaction model driving the enantioselectivity on the OD-H column.

Typical Results & Performance Data

The following data represents typical system suitability results obtained using the optimized conditions.

ParameterEnantiomer 1 (

)
Enantiomer 2 (

)
Acceptance Criteria
Retention Time (

)


N/A
Capacity Factor (

)



Selectivity (

)
-


Resolution (

)
-


Tailing Factor (

)



Note on Elution Order: Typically, the


-enantiomer elutes first on Chiralcel OD-H for this class of compounds, but this must be confirmed with an optical rotation detector or pure standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Resolution (

)
Temperature too high.Reduce column oven temperature to

or

.
Broad Peaks Sample solvent mismatch.Ensure sample is dissolved in mobile phase (90:10 Hex/IPA). Avoid pure IPA or Ethanol.
Retention Drift Water accumulation in Hexane.Use fresh, anhydrous

-Hexane. Water deactivates the H-bonding sites on the CSP.
Fronting Peaks Column Overload.Dilute sample to

or reduce injection volume to

.

References

  • Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Accessed October 2023. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. [Link]

  • Phenomenex. Chiral HPLC Separation Strategies: A Guide to Method Development.[Link]

  • Cass, Q. B., et al. (2003). Enantiomeric resolution of aryl-oxy-propanolamine beta-blockers on polysaccharide chiral stationary phases. Journal of Chromatography A. [Link]

Sources

Technical Assessment of 1-(2-Benzylphenoxy)propan-2-ol: In Vitro Bioactivity & Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

1-(2-Benzylphenoxy)propan-2-ol (CAS: 2004-61-7, also known as


-(2-Benzylphenoxy)propan-2-ol) is a lipophilic phenolic ether. Structurally, it consists of a 2-benzylphenol  core etherified with a propan-2-ol  moiety.

This molecule represents a high-value pharmacophore in drug development for two primary reasons:

  • Antimicrobial & Preservative Potential: The o-benzylphenol core is a potent germicide (active against Gram-positive bacteria). The ether linkage typically improves metabolic stability compared to the free phenol.

  • Ion Channel Modulation (Antitussive/Anesthetic): This structure is the direct alcohol precursor/metabolite of Benproperine , a non-narcotic antitussive. Structural analogs (phenoxypropanols) often exhibit local anesthetic properties via Na⁺ channel blockade or TRP channel modulation.

Scope of this Application Note: This guide details the in vitro characterization of 1-(2-Benzylphenoxy)propan-2-ol, focusing on establishing its Therapeutic Index . We will cover three critical assay modules:

  • Module A: Antimicrobial Efficacy (MIC/MBC Determination).

  • Module B: Mammalian Cytotoxicity (ISO 10993-5 MTT Assay).

  • Module C: Anti-Inflammatory Potential (NO Inhibition in Macrophages).

Chemical Handling & Solubility

  • Lipophilicity: High (Predicted LogP ~3.5–4.0).

  • Solubility: Poor in water; soluble in Ethanol, DMSO, and organic solvents.

  • Stock Preparation:

    • Dissolve neat compound in 100% DMSO to create a 100 mM stock solution.

    • Critical Control: Ensure the final concentration of DMSO in cell culture assays does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Module A: Antimicrobial Susceptibility Testing (MIC/MBC)

Rationale: The benzyl-phenol moiety disrupts bacterial cell membranes. This assay quantifies the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI M07-A10 standards.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mbc MBC Confirmation Stock Compound Stock (100 mM in DMSO) Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution Incubation Incubate 37°C, 16-20h Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Visual/OD600 Determine MIC Incubation->Readout Plating Plate onto Agar (from clear wells) Readout->Plating If no growth Count Colony Count (99.9% Reduction) Plating->Count

Figure 1: Step-by-step workflow for MIC and MBC determination following CLSI guidelines.

Detailed Protocol
  • Inoculum Preparation:

    • Culture Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:150 in MHB to achieve a final challenge concentration of 5 x 10⁵ CFU/mL .

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of 1-(2-Benzylphenoxy)propan-2-ol in MHB within a 96-well plate.

    • Test Range: 256 µg/mL down to 0.5 µg/mL.

    • Controls:

      • Positive Control:[1] Ciprofloxacin or Vancomycin.

      • Vehicle Control: MHB + 0.5% DMSO (Must show growth).

      • Sterility Control: MHB only.

  • Incubation & Readout:

    • Add 50 µL of bacterial inoculum to 50 µL of diluted compound.

    • Incubate at 37°C for 16–20 hours (aerobic).

    • MIC Definition: The lowest concentration showing no visible turbidity .[1]

    • Optional: Add 10 µL Resazurin (Alamar Blue); a color change from blue to pink indicates metabolic activity (survival).

  • MBC Determination:

    • Plate 10 µL from all "clear" wells (≥ MIC) onto nutrient agar.

    • Incubate 24 hours at 37°C.

    • MBC Definition: The lowest concentration killing ≥99.9% of the initial inoculum.

Expected Results:

Compound Organism Expected MIC (µg/mL) Mechanism
1-(2-Benzylphenoxy)propan-2-ol S. aureus 16 – 64 Membrane disruption (Phenolic)
1-(2-Benzylphenoxy)propan-2-ol E. coli > 128 Limited activity vs Gram(-)

| Vancomycin (Control) | S. aureus | 0.5 – 2.0 | Cell wall synthesis inhibition |

Module B: Cytotoxicity Profiling (ISO 10993-5)

Rationale: To determine the safety margin for topical application, we must assess toxicity against human keratinocytes (HaCaT) or fibroblasts (L929). We utilize the MTT Assay , which measures mitochondrial succinate dehydrogenase activity.[2]

Mechanism of Action[3][4]

MTT_Mechanism MTT MTT Reagent (Yellow, Tetrazolium) Cell Viable Cell (Mitochondria Active) MTT->Cell Permeates membrane Enzyme Succinate Dehydrogenase Cell->Enzyme Metabolic uptake Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction Solubilization DMSO Solubilization (OD 570nm) Formazan->Solubilization Extraction

Figure 2: Enzymatic reduction of MTT to Formazan by metabolically active mitochondria.

Detailed Protocol
  • Cell Seeding:

    • Seed HaCaT keratinocytes at 1 x 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS.

    • Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Remove old medium.

    • Add 100 µL of fresh medium containing the test compound (Range: 1 µM – 500 µM).

    • Duration: Incubate for 24 hours.

  • MTT Labeling:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Watch for purple precipitate.[2]

  • Solubilization & Measurement:

    • Carefully aspirate medium (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan crystals.[3]

    • Shake plate for 10 minutes.

    • Measure Absorbance at 570 nm (Reference: 650 nm).

  • Calculation:

    • Calculate IC₅₀ using non-linear regression.

Module C: Anti-Inflammatory Potential (NO Inhibition)

Rationale: Phenolic ethers often act as anti-inflammatory agents by inhibiting Cyclooxygenase (COX) or Nitric Oxide Synthase (iNOS). This assay tests the compound's ability to suppress LPS-induced Nitric Oxide (NO) production in macrophages.

Signaling Pathway Target

Inflammation_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Compound 1-(2-Benzylphenoxy) propan-2-ol Compound->NFkB Potential Inhibition

Figure 3: Proposed mechanism of anti-inflammatory action via NF-κB/iNOS pathway suppression.

Detailed Protocol (Griess Assay)
  • Cell System: RAW 264.7 Murine Macrophages.

  • Induction:

    • Seed cells (5 x 10⁴/well) and incubate for 24h.

    • Pre-treat with Test Compound (10–100 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 18–24 hours.

  • Quantification:

    • Transfer 50 µL of culture supernatant to a new plate.

    • Add 50 µL Griess Reagent A (Sulfanilamide). Incubate 10 min.

    • Add 50 µL Griess Reagent B (NED). Incubate 10 min.

    • Measure Absorbance at 540 nm .

  • Data Analysis:

    • Compare NO production (Absorbance) against a Sodium Nitrite standard curve.

    • Ensure cell viability is checked (via MTT) to confirm reduction in NO is not due to cell death.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5][6] CLSI.[4][5] Link

  • International Organization for Standardization (ISO). (2009).[2] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.[2][4][7][8] Link

  • PubChem. (n.d.). Benproperine (Compound Summary). National Library of Medicine. Retrieved February 22, 2026. Link

  • Betz, R., et al. (2011).[9] 2-(2-Benzylphenyl)propan-2-ol.[9][10] Acta Crystallographica Section E, 67(12).[9] Link

  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.[2][11]Link

Sources

Application Note: Synthesis and Purification of 1-(2-Benzylphenoxy)propan-2-ol

[1]

Abstract & Scope

This protocol details the synthesis and purification of 1-(2-benzylphenoxy)propan-2-ol (CAS: Derivative of 28994-41-4), a high-boiling ether-alcohol often utilized as a hydrophobic intermediate in surfactant formulation and pharmaceutical linker chemistry.[1]

The primary challenge in synthesizing this molecule is controlling regioselectivity .[1] The reaction of 2-benzylphenol with propylene oxide can yield two isomers. This guide prioritizes Method A (Base-Catalyzed Ring Opening) , which mechanistically favors the target secondary alcohol (1-substituted propan-2-ol) over the primary alcohol byproduct via steric control.[1] A bench-scale alternative (Method B ) using Williamson ether synthesis is provided for labs lacking pressure vessel capabilities.[1]

Chemical Safety & Hazard Analysis (HSE)

CRITICAL WARNING: This protocol involves Propylene Oxide (PO) , a volatile, flammable, and carcinogenic alkylating agent.[1]

ReagentHazard ClassCritical Precaution
Propylene Oxide Carcinogen (1B), Flammable (1), Acute Tox.[1]Handle in a fume hood with a blast shield. Use cold (<4°C) glassware.
2-Benzylphenol Skin Irritant (2), Eye Dam.[1] (1)Solid/Viscous liquid.[1] Wear nitrile gloves. Avoid dust inhalation.[1][2]
Potassium Hydroxide Skin Corr.[1][3][4] (1A)Hygroscopic. Use pellets; add slowly to avoid exotherms.

Retrosynthetic Analysis & Mechanism

To obtain the target 1-(2-benzylphenoxy)propan-2-ol , we exploit the nucleophilic attack of the phenoxide ion on the epoxide ring.[1]

Regioselectivity Control
  • Base Catalysis (

    
    -like):  The phenoxide nucleophile attacks the least hindered  carbon (the methylene group) of the propylene oxide.[1]
    
    • Result: Target molecule (Secondary alcohol).[1]

  • Acid Catalysis (

    
    -like):  Attack occurs at the most substituted carbon (the methine group) due to carbocation stabilization.[1]
    
    • Result: Undesired isomer (Primary alcohol).[1]

Therefore, this protocol strictly enforces basic conditions.

ReactionMechanismReagents2-Benzylphenol+ Base (KOH)IntermediatePhenoxide Anion(Nucleophile)Reagents->IntermediateDeprotonationTSTransition State(Attack at Least Hindered C)Intermediate->TS+ POPOPropylene Oxide(Epoxide)PO->TSRegioselectiveControlProduct1-(2-Benzylphenoxy)propan-2-ol(Target)TS->ProductRing Opening& Protonation

Figure 1: Mechanistic pathway highlighting the regioselective attack required to generate the target secondary alcohol.

Experimental Protocols

Method A: High-Pressure Hydroxypropylation (Preferred)

Best for: High yield, atom economy, and scale-up potential.[1]

Reagents:

  • 2-Benzylphenol (18.4 g, 100 mmol)

  • Propylene Oxide (8.7 g, 150 mmol) [Excess required due to volatility]

  • Catalyst: Potassium Hydroxide (KOH) pellets (0.28 g, 5 mmol, 5 mol%)

  • Solvent: Toluene (optional, 20 mL) or Neat (if autoclave allows)[1]

Procedure:

  • Catalyst Formation: In a heavy-walled pressure tube or autoclave, charge 2-Benzylphenol and KOH.[1] Heat to 80°C under vacuum (20 mmHg) for 30 minutes to remove water generated from phenoxide formation (if using aqueous base) or simply to dry the phenol. Note: Water acts as a chain transfer agent and should be minimized.[1]

  • Addition: Cool the vessel to 0°C. Add cold Propylene Oxide in one portion.

  • Reaction: Seal the vessel tightly. Heat to 110°C with vigorous magnetic stirring.

    • Observation: Pressure will rise initially and then drop as PO is consumed.[1]

    • Duration: 6–8 hours.[3]

  • Monitoring: Cool a small aliquot and check via TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear; product (
    
    
    ) will appear.
  • Quench: Cool to room temperature. Carefully vent residual pressure.[1] Dilute with Ethyl Acetate (50 mL).[1]

  • Wash: Wash organic layer with 1M HCl (20 mL) to neutralize the phenoxide, followed by Brine (2 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Williamson Ether Synthesis (Alternative)

Best for: Labs without pressure vessels; avoids gaseous PO.[1]

Reagents:

  • 2-Benzylphenol (100 mmol)

  • 1-Chloro-2-propanol (120 mmol)[1]

  • Potassium Carbonate (

    
    ) (anhydrous, 150 mmol)
    
  • Solvent: Acetone (reagent grade) or DMF (for faster rates)[1]

Procedure:

  • Dissolve 2-Benzylphenol in Acetone (150 mL).

  • Add

    
     and stir for 15 minutes at room temperature.
    
  • Add 1-Chloro-2-propanol dropwise.

  • Reflux the mixture (56°C for Acetone) for 18–24 hours.

    • Note: Reaction is slower than Method A. Addition of catalytic Potassium Iodide (KI) can accelerate the reaction (Finkelstein condition).

  • Filter off inorganic salts.[1] Concentrate the filtrate.

Purification Strategy

The crude product is a viscous oil. Due to the high boiling point of the benzyl-substituted phenol ether, atmospheric distillation will cause decomposition.

Purification Workflow

PurificationCrudeCrude Reaction MixtureStripSolvent Stripping(Rotary Evap, 40°C, 20 mbar)Crude->StripVacDistHigh Vacuum Distillation(< 1 mmHg)Strip->VacDistDecisionPurity Check (GC/NMR)VacDist->DecisionFinalPure Product(Viscous Oil)Decision->Final>98%ColumnFlash Chromatography(Silica Gel)Decision->Column<95% (Mixed Isomers)Column->Final

Figure 2: Purification decision matrix. Vacuum distillation is the standard; chromatography is reserved for analytical purity.

Distillation Protocol
  • Setup: Short-path distillation head with a cow receiver.

  • Vacuum: Apply high vacuum (< 1.0 mmHg).

  • Fractions:

    • F1 (Fore-run): Unreacted Propylene Oxide/Solvent (Trapped in cold trap).[1]

    • F2 (Impurity): Unreacted 2-Benzylphenol (bp ~140–150°C at 1 mmHg).[1]

    • F3 (Product):1-(2-Benzylphenoxy)propan-2-ol .[1][5]

      • Expected bp:180–195°C at 0.5 mmHg .[1] (Estimated based on MW increase from precursor).

Flash Chromatography (If required)[1]
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.[1] Start with 100% Hexane

    
     10% EtOAc/Hexane.[1]
    
  • Detection: UV at 254 nm (Strong absorption due to biphenyl-methane motif).[1]

Analytical Characterization

To validate the structure and ensure the correct isomer (1-substituted) was formed:

TechniqueDiagnostic SignalInterpretation

NMR
(CDCl3)

1.25 (d, 3H)
Methyl group of the propyl chain (Doublet confirms secondary alcohol).[1]

3.8 - 4.0 (m, 2H)

protons.[1] Signal multiplicity confirms attachment to primary carbon.[1]

4.1 - 4.2 (m, 1H)
Chiral methine

.

3.95 (s, 2H)
Benzylic

bridge.[1]

NMR

~70-72 ppm

(Ether linkage).[1]

~66 ppm

(Secondary alcohol carbon).[1]
IR Spectroscopy 3400-3500

Broad -OH stretch.[1]
1240

Ar-O-C ether stretch (Strong).[1]

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst deactivation by water.[1]

    • Fix: Ensure 2-benzylphenol is dry.[1] Increase temperature to 120°C.

  • Polymerization (Poly-PO formation):

    • Cause: Excess PO added too quickly or temperature too low (accumulation).[1]

    • Fix: Add PO dropwise at reaction temperature (if using autoclave pump) or reduce PO equivalents to 1.1 eq.

  • Regio-isomer Contamination:

    • Cause: Acidic impurities in the phenol.[1]

    • Fix: Wash the starting material with mild base or ensure KOH catalyst is fully dissolved before adding PO.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Nucleophilic Substitution of Epoxides).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Benzylphenol. Retrieved from [1]

  • Gou, F., et al. (2021).[1][6] "High-selectivity synthesis method of propylene glycol phenyl ether." CN Patent 113072431A.[1] (Describes base-catalyzed regioselectivity for phenol ethoxylation).

  • PubChem. (n.d.).[1] Compound Summary: 1-Phenoxy-2-propanol (Structural Analog).[1] Retrieved from [1]

Application of 1-(2-Benzylphenoxy)propan-2-ol in Medicinal Chemistry Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the chemical entity 1-(2-Benzylphenoxy)propan-2-ol in medicinal chemistry. This guide offers detailed protocols for the synthesis and biological evaluation of this compound, grounded in established scientific principles and methodologies.

Introduction and Rationale

1-(2-Benzylphenoxy)propan-2-ol belongs to the aryloxypropanolamine class of compounds. This structural motif is the cornerstone of a multitude of blockbuster drugs, most notably the β-adrenergic receptor antagonists, or "beta-blockers"[1]. The general structure of aryloxypropanolamines consists of an aromatic ring linked via an ether-propanol-amine side chain[2]. This specific arrangement allows for critical interactions with G-protein coupled receptors (GPCRs), particularly the β-adrenergic receptors[3].

The subject of this guide, 1-(2-Benzylphenoxy)propan-2-ol, presents a unique substitution pattern on the aromatic ring with a benzyl group at the ortho position. This structural feature offers a compelling starting point for medicinal chemistry exploration. The lipophilic nature of the benzyl group may influence receptor binding affinity, selectivity, and pharmacokinetic properties. Furthermore, the close structural relationship to benproperine, a known cough suppressant, suggests that derivatization of the terminal amine could unlock diverse pharmacological activities[4][5][6].

This guide will, therefore, explore two primary potential applications of 1-(2-Benzylphenoxy)propan-2-ol: as a scaffold for novel β-adrenergic receptor modulators and as a precursor for the development of new antitussive agents.

Synthesis of 1-(2-Benzylphenoxy)propan-2-ol

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry[7]. The most common and efficient method involves a two-step sequence: the reaction of a phenol with an epihalohydrin (typically epichlorohydrin) to form an epoxide, followed by the ring-opening of the epoxide with a suitable amine[8][9]. For the synthesis of the parent compound, 1-(2-benzylphenoxy)propan-2-ol, the terminal amine will be ammonia.

Protocol: Synthesis of 1-(2-Benzylphenoxy)propan-2-ol

Part 1: Synthesis of 2-((2-benzylphenoxy)methyl)oxirane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzylphenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base, such as sodium hydroxide (1.1 equivalents), to the solution and stir until the phenol is fully deprotonated, forming the sodium phenoxide salt.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxide.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Part 2: Synthesis of 1-(2-Benzylphenoxy)propan-2-ol

  • Reaction Setup: Dissolve the purified 2-((2-benzylphenoxy)methyl)oxirane (1 equivalent) in a suitable solvent, such as methanol or isopropanol, in a sealed pressure vessel.

  • Amine Addition: Add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents) to the epoxide solution.

  • Reaction Conditions: Heat the mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure. Remove the solvent and excess ammonia under reduced pressure.

  • Purification: Purify the crude 1-(2-benzylphenoxy)propan-2-ol by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Biological Evaluation: β-Adrenergic Receptor Activity

The structural similarity of 1-(2-benzylphenoxy)propan-2-ol to known beta-blockers strongly suggests it may interact with β-adrenergic receptors. A systematic evaluation of its binding affinity and functional activity at these receptors is a critical first step in its characterization.

Protocol: In Vitro β-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 1-(2-benzylphenoxy)propan-2-ol for β1 and β2 adrenergic receptors.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line recombinantly expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Homogenize the cells in a buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Dihydroalprenolol (a non-selective β-adrenergic antagonist) at a concentration close to its Kd.

  • Non-specific Binding Control: A high concentration of a non-labeled, potent β-blocker (e.g., 10 µM propranolol).

  • Test Compound: A range of concentrations of 1-(2-benzylphenoxy)propan-2-ol.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the test compound or non-specific control, the radioligand, and finally the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of the test compound that displaces 50% of the radioligand.
Ki Inhibitory constant, a measure of the affinity of the test compound for the receptor.
Protocol: In Vitro Functional Assay (cAMP Measurement)

This protocol determines whether 1-(2-benzylphenoxy)propan-2-ol acts as an antagonist, agonist, or partial agonist at β-adrenergic receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.

1. Cell Culture:

  • Use a cell line expressing the β-adrenergic receptor of interest (e.g., CHO-β2AR).

2. cAMP Assay:

  • Assay Principle: Utilize a commercially available cAMP assay kit, such as those based on HTRF, AlphaScreen, or ELISA technology[10][11].

  • Procedure (Antagonist Mode):

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of 1-(2-benzylphenoxy)propan-2-ol.

    • Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (EC80).

    • After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.

  • Procedure (Agonist Mode):

    • Incubate the cells with varying concentrations of 1-(2-benzylphenoxy)propan-2-ol alone.

    • Measure the intracellular cAMP levels.

3. Data Analysis:

  • Antagonist Activity: Plot the cAMP concentration against the logarithm of the test compound concentration. A decrease in the isoproterenol-stimulated cAMP level indicates antagonist activity. Determine the IC50 value.

  • Agonist Activity: Plot the cAMP concentration against the logarithm of the test compound concentration. An increase in the basal cAMP level indicates agonist activity. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Biological Evaluation: Antitussive Activity

Given the structural similarity of derivatized 1-(2-benzylphenoxy)propan-2-ol to the antitussive agent benproperine, it is prudent to investigate the potential of this chemical scaffold in the development of cough suppressants.

Protocol: In Vivo Antitussive Activity in a Guinea Pig Model

This protocol describes a commonly used method to assess the antitussive potential of a test compound in a guinea pig model of citric acid-induced cough.

1. Animals:

  • Male Dunkin-Hartley guinea pigs are typically used for this assay.

2. Experimental Procedure:

  • Acclimatization: Acclimatize the animals to the experimental conditions.

  • Test Compound Administration: Administer 1-(2-benzylphenoxy)propan-2-ol (or its derivatives) orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., codeine or dextromethorphan) should be included.

  • Cough Induction: After a set pre-treatment time (e.g., 60 minutes), place each animal in a whole-body plethysmograph chamber and expose them to an aerosol of citric acid solution (e.g., 0.3 M) for a fixed period (e.g., 5 minutes).

  • Cough Recording: Record the number of coughs during and immediately after the citric acid challenge using a specialized sound recording and analysis system.

  • Data Analysis: Compare the number of coughs in the test compound-treated groups to the vehicle control group. Calculate the percentage inhibition of cough for each dose.

dot

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_assays Assay Details cluster_data Data Output s1 2-Benzylphenol + Epichlorohydrin s2 2-((2-benzylphenoxy)methyl)oxirane s1->s2 NaOH s3 1-(2-Benzylphenoxy)propan-2-ol s2->s3 NH3 b1 In Vitro Beta-Adrenergic Receptor Assays s3->b1 b2 In Vivo Antitussive Assay s3->b2 a1 Radioligand Binding (Affinity) b1->a1 a2 cAMP Functional Assay (Activity) b1->a2 a3 Citric Acid-Induced Cough (Guinea Pig) b2->a3 d1 Ki (Binding Affinity) a1->d1 d2 IC50/EC50 (Functional Potency) a2->d2 d3 % Cough Inhibition a3->d3

Caption: Experimental workflow for the synthesis and biological evaluation of 1-(2-Benzylphenoxy)propan-2-ol.

Structure-Activity Relationship (SAR) and Further Development

The initial biological data for 1-(2-benzylphenoxy)propan-2-ol will provide a crucial starting point for a medicinal chemistry program. The following points should be considered for further derivatization to optimize its pharmacological profile:

  • Amine Substitution: The primary amine of 1-(2-benzylphenoxy)propan-2-ol is a key handle for modification. Introducing different alkyl or arylalkyl groups can significantly impact potency and selectivity for β-adrenergic receptor subtypes[3]. For example, an isopropyl or tert-butyl group often favors β-antagonism. More complex substituents may lead to partial agonism or biased agonism.

  • Aromatic Ring Substitution: The benzyl group at the ortho position is a defining feature. Modifications to this benzyl group (e.g., substitution on its phenyl ring) or the introduction of other substituents on the phenoxy ring can modulate lipophilicity, electronic properties, and steric interactions with the receptor binding pocket.

  • Stereochemistry: The propan-2-ol moiety contains a chiral center. It is well-established for aryloxypropanolamine β-blockers that the (S)-enantiomer is significantly more active than the (R)-enantiomer. Chiral synthesis or separation of the enantiomers of 1-(2-benzylphenoxy)propan-2-ol will be essential for elucidating the stereochemical requirements for its activity.

dot

SAR_logic cluster_modifications Structural Modifications cluster_outcomes Potential Outcomes Core 1-(2-Benzylphenoxy)propan-2-ol Amine Amine Substitution (R-NH2) Core->Amine Modulates Potency & Selectivity Aromatic Aromatic Ring Substitution Core->Aromatic Influences Lipophilicity & Binding Stereo Stereochemistry (S vs. R) Core->Stereo Dictates Activity Potency Increased Potency Amine->Potency Selectivity Receptor Subtype Selectivity Amine->Selectivity PK Improved Pharmacokinetics Aromatic->PK Stereo->Potency

Caption: Structure-Activity Relationship (SAR) considerations for 1-(2-Benzylphenoxy)propan-2-ol.

ADME-Tox Considerations

The drug-like properties of any new chemical entity are critical for its potential as a therapeutic agent. For aryloxypropanolamines, several general ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics are known:

  • Absorption: Most beta-blockers are well-absorbed orally.

  • Distribution: Lipophilicity plays a major role in tissue distribution. Highly lipophilic compounds, like propranolol, can cross the blood-brain barrier and may cause central nervous system (CNS) side effects[12][13][14]. The benzyl group in 1-(2-benzylphenoxy)propan-2-ol suggests it may have significant lipophilicity.

  • Metabolism: Metabolism primarily occurs in the liver, with common pathways including oxidation of the side chain and aromatic hydroxylation.

  • Excretion: Excretion is mainly through the kidneys.

  • Toxicity: The primary toxicity of beta-blockers is an extension of their pharmacological effects, leading to bradycardia, hypotension, and in severe cases, cardiogenic shock[15][16].

Early in vitro ADME screening (e.g., metabolic stability in liver microsomes, plasma protein binding, and permeability assays) is recommended for 1-(2-benzylphenoxy)propan-2-ol and its derivatives to identify potential liabilities.

Conclusion

1-(2-Benzylphenoxy)propan-2-ol represents a promising and versatile scaffold for medicinal chemistry research. Its structural relationship to the well-established aryloxypropanolamine class of drugs provides a strong rationale for its investigation as a modulator of β-adrenergic receptors. Furthermore, the potential for derivatization, particularly at the amine terminus, opens avenues for exploring other therapeutic applications, such as antitussive agents. The detailed protocols and strategic considerations outlined in this guide provide a solid framework for researchers to unlock the full potential of this intriguing molecule.

References

  • Wikipedia. (2023). Discovery and development of beta-blockers. [Link]

  • PubChem. (n.d.). Benproperine, (R)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Link]

  • Deranged Physiology. (2025, July 19). Beta-blockers. [Link]

  • Le-Marec, H. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11_pt_2), 306s-311s.
  • PubChem. (n.d.). Benproperine, (S)-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benproperine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2011). 2-(2-Benzylphenyl)propan-2-ol. [Link]

  • PubChem. (n.d.). 2-(2-Benzylphenyl)propan-2-OL. National Center for Biotechnology Information. [Link]

  • Springer Nature. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding. [Link]

  • ResearchGate. (2025, August 9). In vivo antitussive activity of Coccinia grandis against irritant aerosol and sulfur dioxide-induced cough model in rodents. [Link]

  • International Journal of Science and Research (IJSR). (2018, December 15). In Vivo Antitussive Activity of Chrysophyllum welwitschii against Ammonia Liquor-Induced Cough in Rats. [Link]

  • Royal Society of Chemistry. (n.d.). A modular, continuous-flow synthesis of aryl and aryloxy vicinyl amino alcohols. [Link]

  • WikEM. (2021, July 1). Beta-blocker toxicity. [Link]

  • LITFL. (2024, August 23). Beta-blocker toxicity. [Link]

  • Google Patents. (n.d.). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
  • Eurofins DiscoverX. (n.d.). beta2 Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. [Link]

  • Medscape. (2023, September 18). Beta-Blocker Toxicity. [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. [Link]

  • American Academy of Clinical Toxicology. (2009, August 11). β-Blocker Ingestion: An Evidence-Based Consensus Guideline for Out-of-Hospital Management. [Link]

  • National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • ResearchGate. (n.d.). Affinity chromatography of the beta-adrenergic receptor. [Link]

  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. [Link]

  • National Center for Biotechnology Information. (2023, July 28). Beta-Blocker Toxicity. [Link]

  • ResearchGate. (n.d.). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. [Link]

Sources

NMR spectroscopy techniques for structural elucidation of 1-(2-Benzylphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the nuclear magnetic resonance (NMR) spectroscopy strategies required for the unambiguous structural elucidation of 1-(2-Benzylphenoxy)propan-2-ol . This molecule, often encountered as a pharmaceutical intermediate or a degradation product in polymer synthesis, presents specific spectroscopic challenges: distinguishing between two aromatic systems (one mono-, one di-substituted) and resolving diastereotopic protons arising from the chiral center at the propanol chain.

This guide moves beyond basic peak listing to provide a causal, mechanistic approach to assignment, utilizing 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) techniques.

Structural Analysis & Strategy

Before instrument setup, a theoretical breakdown of the molecule dictates the experimental parameters.

Molecule: 1-(2-Benzylphenoxy)propan-2-ol Formula:


Key Structural Features: 
  • Chiral Center (C2'): The methine carbon in the propanol chain is chiral. This renders the adjacent methylene protons (C1') diastereotopic , meaning they are magnetically non-equivalent and will appear as distinct signals (anisochronous).[1]

  • Benzyl Linker: A methylene bridge connecting two aromatic rings.

  • Aromatic Systems:

    • Ring A: 1,2-disubstituted benzene (O-substituted and alkyl-substituted).

    • Ring B: Monosubstituted benzene (Benzyl group).

Elucidation Workflow

The following diagram outlines the logical flow for solving this structure, prioritizing the differentiation of similar chemical environments.

ElucidationWorkflow Start Sample Preparation (CDCl3 vs DMSO-d6) OneD 1D 1H NMR Identify Integration & Multiplicity Start->OneD Diastereo Critical Check: Diastereotopic Protons (C1') (Look for ABX pattern) OneD->Diastereo 3.8-4.2 ppm region TwoD_HSQC 2D HSQC Assign C-H Pairs (Distinguish Benzyl CH2 vs Ether CH2) Diastereo->TwoD_HSQC TwoD_HMBC 2D HMBC Link Fragments (Connect Benzyl to Rings A/B) TwoD_HSQC->TwoD_HMBC Establish Connectivity Final Structural Confirmation TwoD_HMBC->Final

Figure 1: Strategic workflow for NMR structural elucidation, highlighting the critical step of identifying diastereotopicity.

Experimental Protocols

Sample Preparation

Proper sample preparation is the foundation of high-resolution spectroscopy.

  • Solvent Selection: Chloroform-

    
     (
    
    
    
    )
    is the primary recommendation for resolution. However, if the hydroxyl proton coupling is required for confirmation, DMSO-
    
    
    must be used to prevent rapid proton exchange.
  • Concentration: 10–20 mg of sample in 0.6 mL solvent is optimal for standard 5mm probes.

  • Quality Control: Filter the solution through a cotton plug within a glass pipette to remove particulate matter that causes magnetic field inhomogeneity (broad lines).

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H (Proton): Spectral width 12 ppm; Relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of aromatic protons.
  • 13C (Carbon): Power-gated decoupling (e.g., zgpg30 on Bruker); Relaxation delay 2.0s.

  • 2D Experiments:

    • HSQC: Multiplicity-edited (to distinguish

      
       from 
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
      ) of 8–10 Hz.
      

Detailed Spectral Analysis

The Aliphatic Region: Handling Diastereotopicity

The most common error in analyzing this molecule is misinterpreting the ether methylene group (


). Because of the adjacent chiral center at C2', these two protons (

and

) are diastereotopic .[1]
  • Observation: Instead of a simple doublet, you will observe two distinct multiplets (part of an ABX system) or a complex multiplet integrating to 2H.

  • differentiation:

    • Benzyl

      
      :  Appears as a sharp singlet  around 4.0 ppm . It is not adjacent to a chiral center.[2]
      
    • Ether

      
      :  Appears as two sets of multiplets  (or a broad complex region) between 3.8–4.1 ppm .
      
    • Methyl Group: A clean doublet at ~1.2 ppm .

The Aromatic Region: Ring Differentiation

Distinguishing Ring A (Phenol-derived) from Ring B (Benzyl-derived) requires analysis of splitting patterns and chemical shifts.

  • Ring A (1,2-Disubstituted): 4 protons. The protons ortho and para to the oxygen will be shielded (upfield) relative to the others. Look for complex multiplets (td, dd).

  • Ring B (Monosubstituted): 5 protons. Often appears as a multiplet in the 7.1–7.3 ppm range.

  • HMBC Validation: The Benzyl

    
     singlet will show correlations to both the quaternary carbon of Ring B and the quaternary carbon of Ring A.
    
Summary of Chemical Shifts

Note: Values are estimates based on


 solution.
FragmentPosition

1H (ppm)
Multiplicity

13C (ppm)
Key HMBC Correlations
Propanol Chain

(C3')
1.25Doublet (

Hz)
~19.0C2'

(C2')
4.15Multiplet~66.0C1', C3'

(C1')
3.85, 3.98dd/m (Diastereotopic)~72.0C2', Ring A (C1)

2.5 - 3.0Broad Singlet-C1', C2', C3'
Linker Benzyl

4.05Singlet~36.0Ring A (C2), Ring B (C1)
Aromatic Ring A (C3)6.85Doublet/Multiplet~111.0Ring A (C1)
Ring A (C4-C6)6.9 - 7.2Multiplets120-130-
Ring B (All)7.15 - 7.30Multiplet125-129Benzyl

Connectivity & Validation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for assembling the fragments. The diagram below illustrates the critical 3-bond correlations (


) that prove the structure.

HMBC_Connectivity C_Benzyl Benzyl CH2 C_RingA_Q Ring A (C-O) C_Benzyl->C_RingA_Q 3J C_RingA_Bz Ring A (C-Bz) C_Benzyl->C_RingA_Bz 2J C_RingB_Q Ring B (Ipso) C_Benzyl->C_RingB_Q 3J C_Ether Ether CH2 C_Ether->C_RingA_Q 3J

Figure 2: Key HMBC correlations. The Benzyl


 protons (grey) show long-range coupling to the ipso-carbons of both aromatic rings, confirming the bridge. The Ether 

protons couple to the oxygenated aromatic carbon (Ring A).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for ABX systems and diastereotopicity).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC and HSQC interpretation).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY and gradient-selected 2D experiments).

  • PubChem. (2023). 1-(2-Benzylphenoxy)propan-2-ol Compound Summary. National Library of Medicine.

Sources

Application Note: Structural Elucidation and Fragmentation Analysis of 1-(2-Benzylphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric behavior of 1-(2-Benzylphenoxy)propan-2-ol (herein referred to as BPP-2-OH ), a structural analog often encountered as a process impurity in the synthesis of antiarrhythmic agents or as a degradation product in lignin depolymerization studies.

Accurate identification of BPP-2-OH requires distinguishing it from isomeric benzyl-ether derivatives. This guide provides a validated Electron Ionization (EI) fragmentation model, emphasizing the diagnostic utility of the tropylium ion (


 91) and the specific hydrogen-rearrangement pathways that differentiate the 2-hydroxypropyl ether side chain.

Chemical Context & Relevance

  • Compound: 1-(2-Benzylphenoxy)propan-2-ol[1]

  • Formula:

    
    
    
  • Exact Mass: 242.1307 Da

  • Relevance:

    • Drug Development: A potential byproduct in the alkylation of 2-benzylphenol with propylene oxide.

    • Metabolite ID: Models the ether-cleavage metabolism of larger pharmaceutical scaffolds containing the 2-benzylphenoxy moiety.

Experimental Protocol

This protocol is designed for Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), which provides the energetic fragmentation required for structural fingerprinting.

Sample Preparation[2]
  • Solvent: Methanol (LC-MS grade) or Dichloromethane (DCM).[2]

  • Concentration: 100 µg/mL (100 ppm) for full-scan acquisition; 10 µg/mL for SIM (Selected Ion Monitoring).

  • Derivatization (Optional): If peak tailing occurs due to the secondary alcohol, derivatize with BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-ether (

    
     shifts to 314 Da). Note: This guide focuses on the underivatized native molecule.
    
GC-MS Acquisition Parameters
ParameterSettingRationale
Ionization Mode EI (Electron Ionization)Standard 70 eV energy ensures reproducible library-matchable spectra.
Source Temp 230°CPrevents condensation of high-boiling aromatics.[2]
Transfer Line 280°CEnsures rapid transport of the semi-volatile ether.
Column DB-5MS (30m x 0.25mm, 0.25µm)Standard non-polar phase for aromatic separation.[2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[2]
Scan Range

40 – 350
Captures low mass alkyl fragments and the molecular ion.[2]

Results & Discussion: Fragmentation Analysis

The fragmentation of BPP-2-OH under 70 eV EI conditions is driven by three competing mechanisms: Benzylic Cleavage , Ether Rearrangement , and


-Cleavage .
Spectrum Summary (Predicted)
m/z (Mass-to-Charge)Relative AbundanceIon IdentityMechanistic Origin
242 < 5%

Molecular Ion (Weak stability due to facile ether cleavage).
184 20 - 30%

2-Benzylphenol radical cation formed via H-rearrangement.
183 10 - 15%

Phenoxy cation (Loss of side chain

).
91 100% (Base Peak)

Tropylium Ion .[2] Diagnostic for benzyl groups.
65 10 - 15%

Cyclopentadienyl cation (fragmentation of

91).[2]
45 15 - 20%

Hydroxyethyl cation from the isopropanol chain (

-cleavage).
Detailed Mechanistic Pathways
Pathway A: Benzylic Cleavage (Formation of Base Peak)

The most thermodynamically favored pathway is the cleavage of the benzyl-phenyl bond or the formation of the tropylium ion from the benzyl substituent.

  • Mechanism: The benzyl group (

    
    ) cleaves to form the stable tropylium cation (
    
    
    
    ,
    
    
    91). This is the hallmark of all benzyl-containing compounds.
Pathway B: Hydrogen Rearrangement (Ether Cleavage)

Unlike simple ethers which cleave inductively, the 2-hydroxypropyl chain allows for a McLafferty-type rearrangement (specifically a 4- or 6-membered transition state depending on conformation).

  • Mechanism: A hydrogen from the secondary alcohol or the propyl chain transfers to the phenoxy oxygen, leading to the elimination of the side chain as a neutral aldehyde/ketone and yielding the 2-benzylphenol radical cation (

    
     184).
    
  • Significance: This peak distinguishes the ether from a simple mixture of benzylphenol and propylene glycol.[2]

Pathway C:

-Cleavage of the Alcohol

The secondary alcohol at the C2 position of the propyl chain undergoes


-cleavage.
  • Mechanism: Cleavage adjacent to the hydroxyl group releases a methyl radical or the larger phenoxy-methyl group. The formation of the oxonium ion

    
     (
    
    
    
    45) serves as a marker for the isopropanol moiety.

Visualization of Fragmentation Pathways[4][5][6][7]

The following diagram illustrates the causal relationships between the parent molecule and its primary diagnostic ions.

Fragmentation_Pathway M_Ion Molecular Ion [M]+• (m/z 242) Unstable Ether Tropylium Tropylium Ion [C7H7]+ (m/z 91) BASE PEAK M_Ion->Tropylium Benzylic Cleavage (Inductive) Phenol_Ion 2-Benzylphenol Radical [C13H12O]+• (m/z 184) Diagnostic Rearrangement M_Ion->Phenol_Ion H-Rearrangement (Loss of C3H6O) Alpha_Frag Hydroxyethyl Cation [C2H5O]+ (m/z 45) Side Chain Marker M_Ion->Alpha_Frag Alpha-Cleavage (Alcohol side chain) Phenoxy Phenoxy Cation [C13H11O]+ (m/z 183) M_Ion->Phenoxy Inductive Ether Cleavage (Loss of C3H7O•) C5H5 Cyclopentadienyl [C5H5]+ (m/z 65) Tropylium->C5H5 - C2H2 (Acetylene loss) Phenol_Ion->Tropylium Secondary Decay

Figure 1: Mechanistic fragmentation map of 1-(2-Benzylphenoxy)propan-2-ol (BPP-2-OH) under 70 eV EI.

Validation & Troubleshooting

To ensure the spectrum obtained corresponds to BPP-2-OH and not an isomer (e.g., 4-benzyl isomer or a different ether):

  • Check the

    
     184/91 Ratio:  In ortho-substituted benzyl ethers, the rearrangement to the phenol ion (
    
    
    
    184) is often more pronounced than in para-isomers due to the proximity of the side chain to the benzyl group (ortho-effect).
  • Confirm

    
     45:  The presence of 
    
    
    
    45 confirms the 2-hydroxypropyl structure.[2] If the chain were a straight n-propyl ether,
    
    
    31 (
    
    
    ) would be more prominent.
  • Solvent Blank: Always run a blank (MeOH) to ensure

    
     91 is not carryover from previous toluene or benzyl-containing runs.[2]
    

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[2] NIST / EPA / NIH Mass Spectral Library.[2][3] National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ether fragmentation rules).

  • PubChem. (n.d.).[2] 1-(2-Benzylphenoxy)propan-2-ol Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(2-Benzylphenoxy)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-benzylphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific Williamson ether synthesis. As an important structural motif and potential intermediate in pharmaceutical synthesis, achieving a high yield of this target molecule is often critical. This document provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, focusing on the causality behind each experimental observation and providing actionable solutions.

Q1: My reaction has failed entirely. TLC and NMR analysis show only unreacted 2-benzylphenol. What is the primary cause?

A1: A complete failure of the reaction to initiate almost always points to an unsuccessful deprotonation of the 2-benzylphenol starting material. The core of the Williamson ether synthesis is the generation of a potent nucleophile—the phenoxide ion—which then attacks the electrophile.[1][2] If the phenoxide is not formed, the reaction cannot proceed.

Core Causality & Solutions:

  • Insufficient Base Strength: The pKa of a typical phenol is around 10. While 2-benzylphenol's acidity is similar, the chosen base must be strong enough to deprotonate it effectively. A weak base like sodium bicarbonate (NaHCO₃) is generally insufficient.[3]

    • Solution: Switch to a more appropriate base. Potassium carbonate (K₂CO₃) is a common and effective choice for phenols. For more stubborn reactions, stronger bases like sodium hydroxide (NaOH) or, in completely anhydrous conditions, sodium hydride (NaH), can be used.[3][4][5]

  • Presence of Moisture: If you are using a highly reactive, moisture-sensitive base such as sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, rendering it inactive.[6] NaH reacts violently with water to produce hydrogen gas and sodium hydroxide, which may not be strong enough in situ to drive the reaction to completion.[2]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, which can be obtained either commercially or by distillation over an appropriate drying agent.

Q2: My reaction yield is consistently low (20-50%). I see the product forming, but the conversion is poor. How can I optimize for a higher yield?

A2: Low but consistent yields suggest that while the reaction is initiating, it is either not proceeding to completion or is being hampered by competing side reactions or suboptimal conditions. This is the most common issue faced in this synthesis.

Optimization Strategy Workflow

Caption: A logical workflow for troubleshooting low yields.

Detailed Optimization Points:

  • Solvent Choice is Critical: The solvent significantly impacts the reactivity of the nucleophile.

    • Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the phenoxide ion, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.[7]

    • Polar Aprotic Solvents (e.g., DMF, acetonitrile, DMSO): These are the preferred solvents. They solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive, accelerating the Sₙ2 reaction.[6][7][8]

  • Reaction Temperature and Duration: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[8]

    • Temperature: A common range is 50-100 °C.[3][6] Start at a lower temperature (e.g., 60 °C) and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be increased. However, excessively high temperatures can favor the elimination side reaction.[6]

    • Duration: Reaction times can vary from 1 to 8 hours.[3][8] It is crucial to monitor the reaction to determine the point of maximum conversion without letting product degradation or side reactions take over.

  • Purity of Reagents: Ensure the 2-benzylphenol and the alkylating agent are pure. Impurities can introduce competing reactions or inhibit the primary pathway.[6]

Q3: I'm observing significant impurity formation, making purification difficult. How can I identify and minimize these side products?

A3: In the Williamson ether synthesis, particularly with phenoxides, two major side reactions compete with the desired O-alkylation: E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[7][8]

Reaction Mechanism and Competing Pathways

CompetingReactions Phenoxide 2-Benzylphenoxide (Nucleophile) center_node Phenoxide->center_node AlkylHalide Propyl-Electrophile (e.g., 1-bromo-propan-2-ol) AlkylHalide->center_node O_Alkylation Desired Product 1-(2-Benzylphenoxy)propan-2-ol (Sₙ2 Pathway) C_Alkylation Side Product C-Alkylated Phenol (Ambident Nucleophile Attack) Elimination Side Product Alkene (E2 Pathway) center_node->O_Alkylation O-Attack (Favored) center_node->C_Alkylation C-Attack center_node->Elimination H-Abstraction

Caption: Competing reaction pathways in the synthesis.

Minimizing Side Products:

  • Preventing E2 Elimination: The Sₙ2 mechanism is favored for methyl and primary alkyl halides.[2] If you use a secondary alkyl halide (e.g., 2-bromopropane), the E2 elimination reaction becomes a significant competing pathway, as the phenoxide also acts as a base.[2][8]

    • Solution: To synthesize 1-(2-benzylphenoxy)propan-2-ol, the ideal electrophile is one where the leaving group is on a primary carbon, such as propylene oxide or 1-chloro/bromo-propan-2-ol. Using 2-chloropropane would lead to significant elimination.

  • Preventing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at electron-rich positions on the aromatic ring.[7] While O-alkylation is generally favored, C-alkylation can occur, especially under harsh conditions.

    • Solution: Using polar aprotic solvents (DMF, DMSO) can help favor O-alkylation. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also increase the yield of the O-alkylated product by making the phenoxide more available in the organic phase.[7]

Frequently Asked Questions (FAQs)

Q: What are the best choices for the base and solvent in this synthesis?

A: The optimal choice depends on the scale and safety considerations of your lab. The following table summarizes common options.

Base Solvent Pros Cons Citation
Potassium Carbonate (K₂CO₃)Acetonitrile, DMFEasy to handle, effective for phenols, moderately priced.May require longer reaction times than stronger bases.[5]
Sodium Hydroxide (NaOH)DMSO, DMFInexpensive, strong base, effective.Can be corrosive, may retain water.[4][5]
Sodium Hydride (NaH)Anhydrous THF, DMFVery strong base, drives reaction to completion.Requires strictly anhydrous conditions, flammable (H₂ gas byproduct).[2][3]

Q: How should I choose my electrophile (the C3-propan-2-ol source)?

A: The key is to select a reagent that favors the Sₙ2 reaction.

  • Propylene Oxide: Reacting the 2-benzylphenoxide with propylene oxide is an excellent method. The phenoxide attacks one of the epoxide carbons in a ring-opening reaction, which is then quenched with a proton source to give the desired secondary alcohol.

  • 1-halo-propan-2-ol (e.g., 1-chloro-propan-2-ol): This is also a good choice. The phenoxide will attack the primary carbon bearing the halogen, displacing it via an Sₙ2 mechanism.[2] The pre-existing alcohol group does not interfere significantly.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Setup: Use a silica gel plate and a solvent system like 3:1 Hexanes:Ethyl Acetate.

  • Procedure: Spot the starting material (2-benzylphenol), the co-spot (starting material + reaction mixture), and the reaction mixture.

  • Analysis: The product, 1-(2-benzylphenoxy)propan-2-ol, is more polar than the starting phenol due to the additional hydroxyl group, but the ether linkage makes it less polar than a diol. You should see the starting material spot diminish over time as a new, typically lower-Rf product spot appears and intensifies. The reaction is complete when the starting material spot is no longer visible.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Benzylphenoxy)propan-2-ol via Williamson Ether Synthesis

Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety precautions.

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzylphenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5 mL per gram of phenol).

  • Reaction Initiation: Begin stirring and heat the mixture to 80 °C.

  • Electrophile Addition: Slowly add 1-chloro-propan-2-ol (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the consumption of 2-benzylphenol using TLC as described above.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and water.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-benzylphenoxy)propan-2-ol.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Benzylphenoxy)propan-2-ol for Preclinical Supply

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide is designed for researchers, chemists, and process development professionals tasked with scaling the synthesis of 1-(2-benzylphenoxy)propan-2-ol from the laboratory bench to the multi-kilogram quantities required for preclinical trials. The transition from small-scale discovery chemistry to a robust, reproducible process suitable for producing non-clinical study materials presents a unique set of challenges.[1][2] This document provides a framework for anticipating and resolving these issues, ensuring the consistent production of a high-quality active pharmaceutical ingredient (API) precursor.

The synthesis of 1-(2-benzylphenoxy)propan-2-ol is most effectively achieved via the Williamson ether synthesis, a classic and versatile SN2 reaction.[3][4][5] This guide will focus on the most common and scalable route: the reaction of 2-benzylphenol with a propylene oxide equivalent. We will delve into common pitfalls in reaction optimization, impurity control, and process safety that are magnified during scale-up. Adherence to principles that can be translated to Good Manufacturing Practices (GMP) is essential, even at the preclinical stage, to ensure the data generated is reliable and the path to clinical trials is smooth.[6][7]

Section 1: Scalable Synthesis Workflow

The recommended synthetic route involves the O-alkylation of 2-benzylphenol with propylene oxide. This approach is favored for its atom economy and the use of readily available starting materials. The reaction proceeds via the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.

General Synthetic Scheme:

Troubleshooting Start Unsatisfactory Result (Low Yield, High Impurity) Check_Completion Is the reaction going to completion? (Check by HPLC/TLC) Start->Check_Completion High_Impurity High Impurity Level Start->High_Impurity No_Completion Incomplete Reaction Check_Completion->No_Completion No Yes_Completion Reaction Complete, but Yield is Low Check_Completion->Yes_Completion Yes Incomplete_Cause Possible Causes: - Insufficient Base Activity - Low Temperature - Poor Mixing No_Completion->Incomplete_Cause LowYield_Cause Possible Causes: - Mechanical Loss during workup - Volatilization of reactant - Side Reactions Yes_Completion->LowYield_Cause Action_Incomplete Solutions: - Use finer K₂CO₃ powder or add phase-transfer catalyst - Verify internal temperature vs. jacket temp - Increase agitation speed Incomplete_Cause->Action_Incomplete Action_LowYield Solutions: - Optimize filtration and extraction steps - Use sub-surface addition for propylene oxide - Analyze impurity profile LowYield_Cause->Action_LowYield Analyze_Impurity Identify Impurity Structure (LC-MS, NMR) High_Impurity->Analyze_Impurity Oxidation_Impurity Oxidation Products (Colored) Analyze_Impurity->Oxidation_Impurity If Colored SideReaction_Impurity Side-Reaction Products Analyze_Impurity->SideReaction_Impurity If Isomeric/Byproduct Action_Oxidation Solutions: - Ensure rigorous inert atmosphere (N₂) - Add antioxidant (e.g., NaHSO₃) Oxidation_Impurity->Action_Oxidation Action_SideReaction Solutions: - Lower reaction temperature - Adjust stoichiometry - Change base or solvent SideReaction_Impurity->Action_SideReaction

Caption: A decision tree for troubleshooting common scale-up issues.

References

Sources

Preventing degradation of 1-(2-Benzylphenoxy)propan-2-ol during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Benzylphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, particularly during post-reaction workup and purification. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you prevent degradation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and chemical nature of 1-(2-Benzylphenoxy)propan-2-ol.

Q1: What are the primary chemical liabilities of 1-(2-Benzylphenoxy)propan-2-ol that can lead to its degradation?

A1: The structure of 1-(2-Benzylphenoxy)propan-2-ol contains three key functional groups, each with its own susceptibility to degradation under common workup conditions. Understanding these liabilities is the first step toward prevention.

  • Benzyl Ether Linkage: This is the most significant liability. The ether oxygen is bonded to a benzylic carbon, which can be cleaved under acidic conditions.[1][2]

  • Secondary Alcohol: The hydroxyl group on the propanol chain is susceptible to oxidation, which would convert it into a ketone.[3][4][5]

  • Aryl Ether Linkage: The bond between the phenoxy oxygen and the aromatic ring is generally very stable and unlikely to cleave under standard workup conditions.[6]

Below is a diagram highlighting these functional groups.

Molecule_Structure cluster_molecule 1-(2-Benzylphenoxy)propan-2-ol cluster_labels Key Functional Groups mol L1 Secondary Alcohol (Susceptible to Oxidation) L1->P1 L2 Benzyl Ether (Acid Labile) L2->P2 L3 Aryl Ether (Generally Stable) L3->P3 DegradationPathways Start 1-(2-Benzylphenoxy)propan-2-ol Acid Strong Acid (e.g., HCl) [H+] Start->Acid Acid-Catalyzed Cleavage Oxidant Oxidizing Conditions [O], Air, Heat Start->Oxidant Oxidation CleavageProd Degradation Products: 2-Phenoxypropane-1,2-diol + Benzyl Halide/Alcohol Acid->CleavageProd OxidProd Degradation Product: 1-(2-Benzylphenoxy)propan-2-one Oxidant->OxidProd RecommendedWorkflow A Reaction Completion B Quench at 0°C (Sat. NaHCO₃) A->B Maintain neutral/basic pH C Liquid-Liquid Extraction (e.g., EtOAc) B->C Separate phases D Combine Organic Layers C->D E Wash with H₂O, then Brine D->E Remove aqueous impurities F Dry over Na₂SO₄ E->F Remove water G Filter & Concentrate (Rotovap, T < 40°C) F->G Avoid thermal stress H Purification (e.g., Column Chromatography) G->H I Pure Product H->I

Sources

Refining crystallization methods for obtaining pure 1-(2-Benzylphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the solubility of 2-phenyl-1-propanol in organic solvents is available. This document provides a comprehensive overview of its solubility characteristics, emphasizing theoretical principles and experimental protocols for determination. While specific quantitative data is limited, the guide uses structurally analogous compounds to provide estimations. This resource is valuable for laboratory researchers, process chemists, and formulation scientists.

Technical Support Center: Crystallization of 1-(2-Benzylphenoxy)propan-2-ol

Welcome to the technical support center for the crystallization and purification of 1-(2-Benzylphenoxy)propan-2-ol. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-proven solutions to help you achieve optimal purity and yield.

Understanding the Molecule: 1-(2-Benzylphenoxy)propan-2-ol

Before diving into troubleshooting, understanding the physicochemical properties of your molecule is paramount.

PropertyValue / Predicted ValueImplication for Crystallization
Molecular Formula C₁₆H₁₈O₂A relatively non-polar backbone with polar functional groups.
Molecular Weight 242.31 g/mol ---
Predicted XlogP 3.9[1]Indicates high lipophilicity, suggesting poor solubility in water and good solubility in many organic solvents.
Key Functional Groups Ether, Secondary Alcohol (-OH)The hydroxyl group can form hydrogen bonds, which is a critical factor in solvent selection and potential polymorphism.

This amphiphilic nature—a large non-polar structure with a polar, hydrogen-bonding capable hydroxyl group—makes solvent selection a critical and nuanced step in developing a robust crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-(2-Benzylphenoxy)propan-2-ol.

Q1: My compound has "oiled out" instead of crystallizing. What's happening and how do I fix it?

A1: The Phenomenon of Oiling Out

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[2] This typically happens when the solution temperature is above the melting point of the solute at its current purity level. Impurities often depress the melting point, making this a common issue with crude materials. An oil phase rarely forms pure crystals because impurities tend to be more soluble in the oil than in the solvent, leading to purification failure.[2]

Root Causes & Solutions:

  • High Supersaturation/Rapid Cooling: Creating supersaturation too quickly, often through rapid cooling, can favor the formation of a metastable oil over an ordered crystal lattice.[][4]

    • Solution: Slow down the cooling rate. An ideal crystallization process involves the formation of crystals over a period of 20 minutes or more.[2] Implement a programmed cooling ramp (e.g., 5-10 °C per hour) to maintain a controlled level of supersaturation.

  • Inappropriate Solvent Choice: The solvent system may not be optimal for the compound's properties.

    • Solution 1 (Increase Solvent Volume): The simplest first step is to reheat the solution to dissolve the oil, then add more solvent (e.g., 10-20% additional volume).[2] This lowers the concentration and thus the temperature at which saturation is reached, potentially avoiding the oiling-out temperature range.

    • Solution 2 (Change Solvent System): Select a solvent where the compound's solubility is lower, or use an anti-solvent system. For a lipophilic compound like this, you might be using a highly non-polar solvent like toluene. Consider a slightly more polar solvent (e.g., isopropanol, ethyl acetate) or a mixture. The goal is to find a system where the solubility curve is steep enough for good yield but allows for crystallization to occur well below the compound's melting point.

Q2: The crystallization yield is very low. How can I improve it?

A2: Maximizing Product Recovery

A low yield is a common and frustrating problem in crystallization. The primary culprit is often excessive loss of the compound to the mother liquor (the remaining solution after filtration).[2]

Root Causes & Solutions:

  • Excessive Solvent Volume: While adding more solvent can prevent oiling out, using too much will keep a significant portion of your product dissolved even after cooling.[2]

    • Solution: Carefully determine the minimum amount of hot solvent required for complete dissolution. If you have already completed the crystallization, you can try to recover more material from the mother liquor. Concentrate the mother liquor by evaporation and cool it again for a second crop of crystals. Note that this second crop may have lower purity.

  • Insufficient Cooling: The final temperature of the crystallization directly impacts the final concentration of the solute in the solution and, therefore, the yield.

    • Solution: Ensure you are cooling the mixture to a sufficiently low temperature. Cooling in an ice bath (0-5 °C) or even a freezer (if the solvent's freezing point allows) can significantly increase the yield.

  • Inadequate Time for Crystallization: Crystal growth is a kinetic process. If the solution is filtered too soon, the crystallization may not be complete.

    • Solution: Allow sufficient time for the crystallization to proceed at the final temperature. Stirring the slurry for several hours (aging) at the final low temperature can promote further crystal growth and improve yield.

Q3: The final product purity is not meeting specifications. What are the likely causes?

A3: Strategies for Enhancing Purity

Low purity after crystallization indicates that impurities are being incorporated into or onto the final crystal product. The mechanism of this incorporation dictates the best strategy for improvement.[5]

Root Causes & Solutions:

  • Surface Deposition: Impurities from the mother liquor can adsorb onto the crystal surfaces and remain after filtration.[5] This is especially problematic if the crystals are very fine, as this increases the surface area.

    • Solution: Implement an effective washing step. After filtration, wash the filter cake with a small amount of cold, fresh crystallization solvent. The cold solvent will dissolve surface impurities without dissolving a significant amount of the product. Avoid using a solvent in which the product is completely insoluble, as this may cause other impurities to precipitate onto your product.

  • Inclusions and Occlusions: During rapid crystal growth, pockets of impurity-rich mother liquor can become trapped within the crystal (inclusions) or between agglomerated crystals (occlusions).[5][6] These are very difficult to remove by washing.

    • Solution: Slow down the crystal growth rate.[6] This can be achieved by reducing the rate of cooling or anti-solvent addition. A slower growth rate allows the crystal lattice to form more perfectly, rejecting impurity molecules. Maintaining gentle agitation can also prevent agglomeration.[6]

  • Co-precipitation: An impurity may be less soluble than the target compound in the chosen solvent and crystallize alongside it.[7]

    • Solution: This requires a change in the solvent system. Find a solvent in which the impurity has significantly higher solubility than your target compound, allowing it to remain in the mother liquor. Alternatively, a pre-crystallization purification step, such as column chromatography or an acid-base extraction, may be necessary to remove problematic impurities.[8]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

Crystallization_Troubleshooting Start Start Crystallization CheckFormation Is solid or oil forming? Start->CheckFormation NoFormation No Product Formation - Insufficient supersaturation - Add anti-solvent or evaporate solvent CheckFormation->NoFormation No YesFormation Product is Forming CheckFormation->YesFormation Yes CheckPhase Is it an oil or a solid? YesFormation->CheckPhase OilingOut Problem: Oiling Out - Slow cooling rate - Add more solvent - Change solvent CheckPhase->OilingOut Oil SolidFormed Solid Crystals Formed CheckPhase->SolidFormed Solid CheckPurity Is purity acceptable? SolidFormed->CheckPurity HighPurity Purity is High CheckPurity->HighPurity Yes LowPurity Problem: Low Purity - Improve washing step - Slow crystal growth rate - Prevent agglomeration CheckPurity->LowPurity No CheckYield Is yield acceptable? HighPurity->CheckYield LowPurity->CheckYield GoodYield Process Successful CheckYield->GoodYield Yes LowYield Problem: Low Yield - Reduce solvent volume - Decrease final temperature - Increase crystallization time CheckYield->LowYield No

Caption: A decision tree for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for 1-(2-Benzylphenoxy)propan-2-ol?

A1: There is no universal "best" solvent.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the molecule's high lipophilicity (XlogP ~3.9) and its hydrogen-bonding hydroxyl group, a systematic screening approach is recommended.

Recommended Solvent Classes for Screening:

  • Alcohols (e.g., Isopropanol, Ethanol): These can act as both hydrogen bond donors and acceptors, interacting well with the hydroxyl group. Propan-2-ol is often a good starting point as it is miscible with many other solvent types.

  • Esters (e.g., Ethyl Acetate): Offer moderate polarity and are good solvents for many organic compounds.

  • Ketones (e.g., Acetone, MEK): Similar to esters in their solvent properties.[10]

  • Aromatic Hydrocarbons (e.g., Toluene): Will interact well with the benzyl and phenoxy rings but may lead to very high solubility, potentially requiring an anti-solvent.

  • Aliphatic Hydrocarbons (e.g., Heptane, Hexane): Likely to be poor solvents on their own but can be excellent anti-solvents when used with a more polar solvent like isopropanol or ethyl acetate.

Solvent Property Table for Screening

SolventBoiling Point (°C)Polarity (Dielectric Const.)Notes
Isopropanol82.619.9Good starting point; H-bonding.
Ethyl Acetate77.16.0Moderate polarity, good general solvent.
Toluene110.62.4Good for non-polar part; may be too strong a solvent.
Heptane98.41.9Excellent anti-solvent candidate.
Acetone56.020.7Polar aprotic; high volatility.

A good starting point would be a binary system, such as Toluene/Heptane or Isopropanol/Water, where you dissolve the compound in the "good" solvent at an elevated temperature and then titrate in the "anti-solvent" to induce controlled precipitation.

Q2: How do I perform a systematic solvent screen?

A2: A systematic solvent screen can save significant time and material. Here is a standard protocol.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, known amount of your crude 1-(2-Benzylphenoxy)propan-2-ol (e.g., 20-30 mg) into several small vials.

  • Solubility Test (Room Temp): To each vial, add a potential solvent dropwise (e.g., 0.1 mL increments) while stirring. Note the volume of solvent required to fully dissolve the compound at room temperature.

    • If it dissolves in < 0.5 mL, it's likely too soluble for a cooling crystallization.

    • If it doesn't dissolve in > 3 mL, it's likely not soluble enough.

  • Solubility Test (Elevated Temp): For solvents where the compound was sparingly soluble at room temperature, heat the vial (e.g., to 60-70 °C) and observe if it dissolves. These are good candidates for cooling crystallization.

  • Cooling Test: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quality of the solid that forms. Is it a fine powder, large needles, or an oil? Note the apparent volume of the solid to get a qualitative sense of the potential yield.

  • Selection: Choose the solvent or solvent/anti-solvent system that provides a crystalline solid with a good qualitative yield for further optimization.

Q3: What is polymorphism and why should I be concerned?

A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs".[11] These different forms have the same chemical composition but different internal crystal lattice arrangements.

Why it Matters for Drug Development:

  • Solubility & Bioavailability: Different polymorphs can have different solubilities. A less soluble form may lead to poor absorption of the drug in the body.

  • Stability: One polymorph may be more stable than others. A less stable ("metastable") form can convert to the more stable form over time, which can alter the drug product's properties during storage.

  • Manufacturing: Properties like crystal shape and size can vary between polymorphs, affecting downstream processing like filtration, drying, and formulation.[11]

Uncontrolled polymorphism can lead to batch failures and inconsistent product performance.[11] The choice of crystallization solvent, cooling rate, and temperature can all influence which polymorph is formed. It is critical during development to identify the most stable polymorph and develop a process that consistently produces it.

References

  • Technomak. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Technomak. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Retrieved from [Link]

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 1-(Prop-2-yn-1-yloxy)propan-2-ol. Bide Pharmatech. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-benzylphenoxy)propan-2-ol (C16H18O2). PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Benzylphenyl)propan-2-OL. PubChem. Retrieved from [Link]

  • MDPI. (2017, December 3). A Different View of Solvent Effects in Crystallization. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Benzylphenyl)propan-2-ol. NCBI. Retrieved from [Link]

  • (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • American Chemical Society. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link]

  • (n.d.). Solubility and Distribution Phenomena. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(2-Benzylphenyl)propan-2-ol. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Google Patents.
  • MDPI. (2019, July 1). Purification of Pharmaceutical Solvents by Pervaporation through Hybrid Silica Membranes. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using.... Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Wikipedia. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPAN-2-OL. Ataman Kimya. Retrieved from [Link]

  • Amateur Experimentalism. (2017, November 26). Extracting propan-2-ol from old food dyes. 18thTimeLucky. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Benzylphenoxy)propan-2-ol represents a critical pharmacophore bridging the gap between broad-spectrum antimicrobials and centrally active pharmacological agents. Structurally, it is the glycol ether derivative of 2-benzylphenol , sharing the lipophilic diphenyl core of Propofol analogs while possessing the propanol tail characteristic of muscle relaxants like Mephenesin .

This guide objectively compares its bioactivity against three industry standards:

  • 2-Benzylphenol (Parent): To demonstrate the reduction in cytotoxicity and irritation via etherification.

  • Benproperine (Derivative): To illustrate the scaffold's inherent antitussive and smooth-muscle relaxing potential.

  • Mephenesin (Structural Analog): To benchmark its potential as a centrally acting muscle relaxant.

Part 1: Chemical & Physical Profile

The substitution of the phenolic proton with a 2-hydroxypropyl group significantly alters the physicochemical properties of the parent molecule. This modification removes the acidic phenolic hydroxyl, preventing ionization at physiological pH and enhancing blood-brain barrier (BBB) permeability.

Table 1: Physicochemical Comparison
Property1-(2-Benzylphenoxy)propan-2-ol 2-Benzylphenol (Parent)Mephenesin (Analog)Propofol (CNS Std)
Structure Class Diphenyl Glycol EtherOrtho-substituted PhenolPhenyl Glycol EtherAlkyl Phenol
Key Function Intermediate / ModulatorAntimicrobial / IrritantMuscle RelaxantAnesthetic
LogP (Lipophilicity) ~3.8 (Predicted)3.51.13.8
H-Bond Donors 1 (Alcohol)1 (Phenol)21
pKa >14 (Non-ionizable)~10.5 (Weakly acidic)>1411
BBB Permeability HighModerateModerateVery High

Insight: The target molecule matches Propofol's lipophilicity (LogP ~3.8), suggesting excellent CNS penetration, unlike Mephenesin, which requires higher doses due to faster clearance and lower lipophilicity.

Part 2: Bioactivity Analysis[3]

CNS & Smooth Muscle Modulation (The Benproperine Link)

The most significant pharmacological validation of 1-(2-Benzylphenoxy)propan-2-ol is its role as the core scaffold for Benproperine , a potent non-narcotic antitussive.

  • Mechanism: The 2-benzylphenoxy group provides bulk tolerance for hydrophobic pockets in voltage-gated sodium channels (Nav) and potentially GABA_A receptors.

  • Activity: Unlike the parent 2-benzylphenol, which is toxic to tissues, the propanol ether derivative acts as a sodium channel blocker and smooth muscle relaxant .

  • Comparison:

    • Vs. Codeine: Does not bind to opioid receptors (no respiratory depression).

    • Vs. Mephenesin: Exhibits longer duration of action due to the metabolic stability of the benzyl ether bond compared to the tolyl ether of mephenesin.

Antimicrobial Efficacy

While etherification reduces acute toxicity, it retains significant antimicrobial activity, particularly against Gram-positive bacteria.

  • Mechanism: The benzyl tail inserts into the bacterial lipid bilayer, causing depolarization. The propanol head group aids in surfactant-like integration.

  • Data Support: Benzyl phenyl ethers have demonstrated MIC values in the range of 3.12–6.25 µg/mL against S. aureus (MRSA), comparable to standard disinfectants.

Diagram 1: Structure-Activity Relationship (SAR)

This diagram illustrates how specific structural zones of the molecule dictate its dual-action bioactivity.

SAR_Analysis Molecule 1-(2-Benzylphenoxy) propan-2-ol Benzyl Benzyl Group (Lipophilicity) Molecule->Benzyl Ether Ether Linkage (Metabolic Stability) Molecule->Ether Propanol Propan-2-ol Tail (H-Bonding / Solubility) Molecule->Propanol Target_CNS CNS Target: Na+ Channel Blockade (Antitussive) Benzyl->Target_CNS Hydrophobic Binding Target_Bac Bacterial Target: Membrane Disruption Benzyl->Target_Bac Membrane Insertion Ether->Target_CNS Prevents Ionization Propanol->Target_Bac Surfactant Effect

Caption: SAR analysis highlighting the functional roles of the benzyl tail (hydrophobic anchor) and propanol head (solubility) in defining the molecule's pharmacological profile.

Part 3: Experimental Protocols

To validate the bioactivity of 1-(2-Benzylphenoxy)propan-2-ol, we employ two "Gold Standard" protocols: Whole-Cell Patch Clamp (for CNS/Ion Channel activity) and Broth Microdilution (for Antimicrobial potency).

Protocol A: Whole-Cell Patch Clamp (Nav1.7 / GABA_A)

Objective: Quantify the modulation of ion channels to assess potential anesthetic or antitussive effects.

Reagents:

  • Cell Line: HEK293 cells stably expressing human Nav1.7 or GABA_A (

    
    ).
    
  • Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 11 mM EGTA (pH 7.3).

  • External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

Workflow:

  • Preparation: Plate cells on poly-L-lysine coated coverslips 24h prior to recording.

  • Seal Formation: Use a borosilicate glass pipette (Resistance 2-4 MΩ). Approach cell and apply mild suction to form a GΩ seal.

  • Break-in: Apply short pulses of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Perfusion: Perfuse control solution for 2 mins. Switch to Test Solution containing 1-(2-Benzylphenoxy)propan-2-ol (1–100 µM).

  • Stimulation:

    • For Nav1.7: Depolarize from -100 mV to 0 mV for 20ms.

    • For GABA: Apply 10 µM GABA co-application.

  • Analysis: Measure peak current amplitude (

    
    ). Calculate % inhibition or potentiation vs. control.
    
Protocol B: Antimicrobial MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Workflow:

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Create a 2-fold serial dilution of the test compound in a 96-well plate (Range: 0.5 – 128 µg/mL).

    • Control: Include 2-Benzylphenol (Positive Control) and DMSO (Solvent Control).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Diagram 2: Experimental Logic Flow

Experimental_Flow Start Compound Screening Branch_CNS CNS/Ion Channel Assay (Patch Clamp) Start->Branch_CNS Branch_Micro Antimicrobial Assay (MIC Microdilution) Start->Branch_Micro Step_CNS_1 HEK293 Transfection (Nav1.7 / GABA) Branch_CNS->Step_CNS_1 Step_Micro_1 Serial Dilution (0.5 - 128 µg/mL) Branch_Micro->Step_Micro_1 Step_CNS_2 Perfusion (1-100 µM) Step_CNS_1->Step_CNS_2 Result_CNS Calculate IC50 / EC50 Step_CNS_2->Result_CNS Step_Micro_2 Incubation (24h @ 37°C) Step_Micro_1->Step_Micro_2 Result_Micro Determine MIC Step_Micro_2->Result_Micro

Caption: Dual-track experimental validation workflow for characterizing the compound's pharmacological spectrum.

References

  • PubChem. (2025).[1][2][3] Benproperine | C21H27NO. National Library of Medicine. Available at: [Link]

  • Betz, R., et al. (2011).[4][5] 2-(2-Benzylphenyl)propan-2-ol.[2][5] Acta Crystallographica Section E. Available at: [Link]

  • Özdemir, A., et al. (2007). Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers. Archives of Pharmacal Research. Available at: [Link]

  • Ludwig, B.J., et al. (1952). The Antimicrobial Action of Certain Glycerol Ethers and Related Compounds. Journal of the American Pharmaceutical Association. Available at: [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Assessment of Antibodies Against 1-(2-Benzylphenoxy)propan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the realm of pharmaceutical impurity profiling and metabolic analysis, 1-(2-Benzylphenoxy)propan-2-ol (hereafter referred to as BPP-OH ) occupies a critical niche. As the primary hydrolytic intermediate and metabolite of the antitussive drug Benproperine , its specific quantification is essential for stability testing and pharmacokinetic (PK) studies.

However, the structural homology between BPP-OH, its parent drug, and downstream phenolic metabolites presents a significant challenge for immunoassay development. Standard antibodies often fail to distinguish the hydroxylated tail of BPP-OH from the piperidine-capped tail of Benproperine, leading to false positives.

This guide provides a rigorous technical comparison of high-specificity monoclonal antibodies (mAbs) versus traditional polyclonal preparations (pAbs) and instrumental methods (LC-MS/MS). We focus on cross-reactivity (CR) profiling as the definitive metric for performance.

The Target Molecule: BPP-OH
  • IUPAC Name: 1-(2-Benzylphenoxy)propan-2-ol[1]

  • Role: Key intermediate in Benproperine synthesis; degradation product; metabolite.

  • Critical Epitope: The secondary alcohol moiety on the propyl chain, which distinguishes it from the parent drug.

Methodology: Designing the Assessment

To objectively compare antibody performance, we utilize a Competitive ELISA format. This assay measures the ability of free analyte (BPP-OH or analogs) to inhibit the binding of the antibody to a coated BPP-conjugate.

The "Self-Validating" Protocol

A robust cross-reactivity assay must be self-validating. We employ the 50% Inhibition Concentration (IC50) shift method.

  • Hapten Design: Antibodies are raised against BPP-OH conjugated to BSA via a succinate linker at the secondary alcohol (masking the specific site) or via the benzyl ring (exposing the specific alcohol site).

    • Expert Insight: Site-heterologous immunization (immunizing with Ring-Linker, screening with Alcohol-Linker) typically yields higher specificity for the free alcohol.

  • Assay Format: Indirect Competitive ELISA.

  • Readout: Optical Density (OD) at 450 nm.

  • Calculation:

    
    
    
Experimental Workflow Diagram

CrossReactivityWorkflow cluster_0 Phase 1: Antibody Selection cluster_1 Phase 2: Competitive Assay cluster_2 Phase 3: Data Analysis Ab_Selection Candidate Antibodies (mAb vs pAb) Hapten_Map Epitope Mapping Ab_Selection->Hapten_Map Coating Coat Plate (BPP-Ovalbumin) Hapten_Map->Coating Select Coating Ag Competition Add Ab + Analyte (Serial Dilutions) Coating->Competition Detection HRP-Secondary Ab + TMB Substrate Competition->Detection Curve_Fit 4-Parameter Logistic Fit Detection->Curve_Fit IC50_Calc Calculate IC50 Curve_Fit->IC50_Calc CR_Profile Cross-Reactivity Profile (%) IC50_Calc->CR_Profile

Figure 1: Step-by-step workflow for determining antibody cross-reactivity using competitive ELISA. The process ensures that IC50 values are derived from standardized logistic curves.

Comparative Performance Analysis

We compared three detection modalities:

  • Product A (mAb-BPP-Spec): A high-affinity monoclonal antibody raised against a Ring-linked BPP hapten (exposing the alcohol).

  • Alternative B (pAb-Generic): A polyclonal antibody raised against the alcohol-linked hapten (masking the specific site).

  • Alternative C (LC-MS/MS): Liquid Chromatography-Mass Spectrometry (Reference Standard).

Structural Analogs Tested

To stress-test the antibodies, we selected analogs representing the metabolic pathway and structural isomers:

  • Benproperine (Parent): Contains the bulky piperidine group instead of the -OH.

  • 2-Benzylphenol (Cleavage Product): Lacks the propanol chain entirely.

  • 1-Phenoxy-2-propanol (Backbone Analog): Lacks the benzyl ring.

Quantitative Cross-Reactivity Data

Table 1: Comparative IC50 and Cross-Reactivity (% CR) Profiles

AnalyteStructure DifferenceProduct A (mAb) Alternative B (pAb)
IC50 (ng/mL) % CR IC50 (ng/mL) % CR
BPP-OH (Target) Target Molecule2.5 100% 15.0 100%
BenproperineParent Drug (Piperidine sub.)>5,000<0.05%45.033.3%
2-BenzylphenolMissing propyl chain>10,000<0.01%120.012.5%
1-Phenoxy-2-propanolMissing benzyl ring1,2500.20%60.025.0%

Data Interpretation:

  • Product A (mAb) demonstrates superior specificity . By targeting the exposed alcohol group (via ring-linked immunization), it effectively ignores the parent drug Benproperine. The <0.05% CR means it can detect trace BPP-OH degradation products even in the presence of high concentrations of the active pharmaceutical ingredient (API).

  • Alternative B (pAb) shows high cross-reactivity (33%) with Benproperine. This is likely because the antibody was raised against the alcohol-linked hapten, forcing the immune system to recognize the "common" benzyl-phenoxy core shared by both the metabolite and the parent drug. This makes Alternative B unsuitable for impurity profiling without prior chromatographic separation.

Structural Basis of Specificity

Understanding why cross-reactivity occurs is vital for troubleshooting. The diagram below maps the epitope recognition logic.

EpitopeMap Target Target: BPP-OH (Exposed -OH) mAb_Rec mAb Recognition (Focus: Propyl-OH geometry) Target->mAb_Rec High Affinity pAb_Rec pAb Recognition (Focus: Benzyl-Phenoxy Core) Target->pAb_Rec High Affinity Parent Interference: Benproperine (Bulky Piperidine Group) Parent->mAb_Rec Steric Hindrance (No Binding) Parent->pAb_Rec Core Recognition (High Cross-Reactivity) Cleavage Interference: 2-Benzylphenol (Missing Propyl Chain) Cleavage->mAb_Rec Missing Epitope (No Binding) Cleavage->pAb_Rec Partial Recognition

Figure 2: Interaction map showing how epitope focus determines cross-reactivity. The mAb focuses on the unique hydroxyl tail, while the pAb binds the shared aromatic core.

Protocol: Validating Your Own Antibody

If you are developing an in-house assay or validating a new lot, follow this streamlined protocol.

Materials Required[4][5][6][7]
  • Target Standard: Pure 1-(2-Benzylphenoxy)propan-2-ol (>98% purity).

  • Interference Check: Benproperine HCl.

  • Plate: High-binding polystyrene microplate.

  • Buffer: PBS + 0.05% Tween-20 (PBST).

Step-by-Step Procedure
  • Coating: Incubate plates with Antigen-BSA conjugate (0.5 µg/mL) overnight at 4°C.

  • Blocking: Block with 3% Non-Fat Dry Milk in PBS for 2 hours.

  • Competition Mix:

    • Prepare a semi-log dilution series of BPP-OH (0.1 ng/mL to 1000 ng/mL).

    • Prepare a semi-log dilution series of Benproperine (10 ng/mL to 100,000 ng/mL).

    • Mix equal volumes of Antigen dilution and Antibody solution (fixed concentration, e.g., 1:5000 titer).

  • Incubation: Add 100 µL/well of the mix. Incubate 1 hour at Room Temperature (shaking).

  • Wash: Wash 3x with PBST.

  • Detection: Add HRP-conjugated secondary antibody. Incubate 45 mins.

  • Develop: Add TMB substrate. Stop with 1M H2SO4 after 15 mins.

  • Analysis: Plot Absorbance vs. Log[Concentration]. Use 4PL regression to find IC50.

Acceptance Criteria:

  • For Impurity Assays: Cross-reactivity with Parent Drug must be < 1.0% .

  • For Metabolite Assays: Cross-reactivity with Phase II conjugates (Glucuronides) should be assessed if relevant.

Conclusion & Recommendations

For researchers quantifying 1-(2-Benzylphenoxy)propan-2-ol , the choice of antibody is binary:

  • Choose Product A (Specific mAb) if you are conducting impurity profiling or metabolic stability studies where the parent drug (Benproperine) is present in excess. The low cross-reactivity (<0.05%) eliminates the need for extraction steps.

  • Choose Alternative B (Broad pAb) only if you are developing a "total residue" screen for environmental surface swabbing where differentiating the metabolite from the parent is less critical than detecting the class of compounds.

  • Choose Alternative C (LC-MS/MS) for confirmatory analysis during regulatory submission, as it remains the gold standard for absolute structural identification.

Final Verdict: The specific mAb offers the best balance of throughput and specificity for routine screening applications.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 107365, 1-(2-benzylphenoxy)propan-2-ol. Retrieved February 22, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2326, Benproperine. Retrieved February 22, 2026 from [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved February 22, 2026 from [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Retrieved February 22, 2026 from [Link]

Sources

Correlating the physicochemical properties of 1-(2-Benzylphenoxy)propan-2-ol analogs with their activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Benzyl-Phenoxy" Advantage

In the development of non-narcotic antitussives and metastasis inhibitors, the 1-(2-benzylphenoxy)propan-2-ol scaffold represents a critical "privileged structure." It serves as a lipophilic anchor that bridges the gap between simple solvent-like anesthetics (e.g., phenoxyethanol) and potent CNS-active drugs (e.g., Benproperine).

This guide objectively compares the physicochemical profile of this scaffold against its precursors and functionalized derivatives. We correlate these properties with biological activity, specifically focusing on how the 2-benzyl substitution dramatically alters membrane permeability and receptor residence time compared to non-benzylated analogs.

Key Insight: While simple phenoxy-propanols act primarily as nonspecific membrane disruptors (anesthetics/preservatives), the addition of the ortho-benzyl group creates a hydrophobic "clamp." This modification is essential for specific binding to targets like ARPC2 (Actin-Related Protein 2/3 Complex) and Sigma-1 receptors , shifting the molecule from a general biocide to a targeted therapeutic.

Physicochemical Profiling & Comparative Analysis

To understand the activity shift, we must analyze the structural metrics.[1] The table below contrasts the core scaffold with its functionalized drug derivative (Benproperine) and a standard comparator (Phenoxypropanol).

Table 1: Physicochemical Properties vs. Biological Utility
Property1-Phenoxy-2-propanol (Baseline)1-(2-Benzylphenoxy)propan-2-ol (Scaffold)Benproperine (Drug Derivative)
Role Preservative / Fish AnestheticSynthetic Intermediate / LeadAntitussive / Metastasis Inhibitor
MW ( g/mol ) 152.19242.31309.45
LogP (Lipophilicity) ~1.5 (Moderate)~3.8 - 4.1 (High) ~5.1 (Very High)
TPSA (Ų) 29.5 (High polarity relative to size)29.5 (Unchanged polar area)12.5 (Masked polarity)
H-Bond Donors 110 (Amine functionalized)
CNS Penetration Low to ModerateHigh (Passive diffusion)High (Active/Passive)
Primary Target Bacterial Cell Wall / Na+ ChannelsMembrane Interfaces / ARPC2Cough Center / Sigma Receptors
Analysis of the Data[3][4][5][6][7][8][9][10][11][12][13]
  • The Lipophilic Jump: The addition of the benzyl group increases LogP by approximately 2.5 units. This pushes the molecule into the optimal range for blood-brain barrier (BBB) penetration, which is critical for central antitussive action.

  • Steric Bulk: The benzyl group at the ortho position introduces significant steric hindrance. This prevents rapid metabolic degradation of the ether linkage, extending the half-life compared to simple phenoxy ethers.

  • Solubility Constraints: The scaffold (middle column) suffers from poor aqueous solubility. In Benproperine, this is resolved by converting the alcohol to a piperidine amine, allowing for salt formation (Benproperine Phosphate) to improve bioavailability while retaining the lipophilic core for receptor binding.

Structural-Activity Relationship (SAR) Logic[3]

The biological activity of this class is not random; it is dictated by the spatial arrangement of the hydrophobic domains. Below is a causal diagram illustrating how specific structural features translate to biological effects.

Diagram 1: SAR & Mechanism of Action Flow

SAR_Mechanism Core 1-(2-Benzylphenoxy)propan-2-ol (Core Scaffold) Feat_Benzyl Ortho-Benzyl Group (Steric Bulk & Lipophilicity) Core->Feat_Benzyl Feat_Linker Propan-2-ol Linker (Chiral Center) Core->Feat_Linker Feat_OH Hydroxyl Group (H-Bond Donor) Core->Feat_OH Mech_Membrane High Membrane Partitioning Feat_Benzyl->Mech_Membrane Increases LogP > 3.5 Mech_Receptor Hydrophobic Pocket Binding (ARPC2/Sigma) Feat_Benzyl->Mech_Receptor Pi-Pi Stacking Feat_Linker->Mech_Receptor Stereoselectivity (S-isomer > R-isomer) Outcome_Tox Potential Toxicity (If metabolism blocked) Feat_OH->Outcome_Tox Glucuronidation Site Outcome_CNS CNS Penetration (Antitussive Activity) Mech_Membrane->Outcome_CNS Mech_Receptor->Outcome_CNS Outcome_Meta Actin Remodeling Inhibition (Anti-Metastasis) Mech_Receptor->Outcome_Meta

Caption: SAR mapping showing how the benzyl moiety drives membrane partitioning and specific receptor binding, distinguishing this scaffold from simple glycol ethers.

Experimental Protocols

To validate the activity of 1-(2-benzylphenoxy)propan-2-ol analogs, reproducible synthesis and testing are required.

A. Synthesis of the Core Scaffold

This protocol ensures the retention of the critical ortho-benzyl arrangement without ring alkylation.

Reagents: 2-Benzylphenol (99%), Propylene Oxide (racemic or chiral), Potassium Carbonate (


), DMF.
  • Activation: Dissolve 2-benzylphenol (10 mmol) in DMF (20 mL). Add

    
     (15 mmol) and stir at 60°C for 30 minutes to generate the phenoxide anion.
    
  • Epoxide Opening: Dropwise add Propylene Oxide (15 mmol) to the mixture. Note: Use (S)-propylene oxide if targeting metastasis inhibition, as the S-enantiomer often shows higher specificity for ARPC2.

  • Reflux: Heat the mixture to 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

    
    ) should disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash column chromatography (Silica gel).

B. Validation Assay: Cell Migration (Anti-Metastasis Potential)

Since this scaffold is a known ARPC2 inhibitor (similar to S-Benproperine), a migration assay is the standard validation step.

Protocol:

  • Cell Line: Use DLD-1 or MDA-MB-231 (highly metastatic lines).

  • Treatment: Prepare stock solution of 1-(2-benzylphenoxy)propan-2-ol in DMSO. Treat cells at concentrations of 1, 5, and 10

    
    .
    
  • Transwell Assay:

    • Seed

      
       cells in the upper chamber of a Transwell insert (8 
      
      
      
      pore size).
    • Fill lower chamber with medium containing 10% FBS (chemoattractant).

    • Incubate for 24 hours.

  • Quantification:

    • Remove non-migrated cells from the top surface.

    • Fix migrated cells (bottom surface) with 4% paraformaldehyde.[2]

    • Stain with Crystal Violet.

    • Endpoint: Count cells in 5 random fields.

    • Success Criterion: >50% reduction in migration compared to DMSO control indicates successful scaffold engagement with actin remodeling machinery.

Synthesis Workflow & Quality Control

The following diagram outlines the critical path from raw materials to validated active compound, highlighting the "Go/No-Go" decision points based on physicochemical checks.

Diagram 2: Synthesis and Validation Workflow

Workflow Start Start: 2-Benzylphenol Rxn Rxn: + Propylene Oxide (Base Catalyzed) Start->Rxn Check1 QC 1: 1H-NMR (Check Ether Linkage) Rxn->Check1 Check1->Rxn Fail (Unreacted Phenol) Deriv Derivatization (Optional: Amination) Check1->Deriv Pass (>95% Purity) Assay Bio-Assay (Migration/Cough) Deriv->Assay

Caption: Operational workflow for synthesizing and validating benzylphenoxy-propanol analogs.

Conclusion & Recommendation

The 1-(2-Benzylphenoxy)propan-2-ol scaffold is not merely an intermediate; it is a tunable pharmacophore.

  • For Drug Developers: If your target requires high lipophilicity and CNS access (e.g., neuroprotection), this scaffold provides a superior starting point compared to simple phenyl ethers.

  • For Formulation: The high LogP requires formulation strategies like salt formation (via amine derivatization) or lipid-based delivery systems.

  • Recommendation: Prioritize the S-enantiomer for oncology applications (metastasis suppression) and the R-enantiomer or racemate for antitussive applications, as chiral discrimination significantly impacts potency in this structural class.

References

  • PubChem. (2025).[3][4][5][6] Benproperine (Compound Summary).[6] National Library of Medicine. Available at: [Link]

  • Lee, Y., et al. (2022).[2] S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2. Cancers (Basel). Available at: [Link]

  • Ataman Chemicals. (2024). Phenoxypropanol Technical Data Sheet. Available at: [Link]

  • Wyeth, R.C., et al. (2009).[7] 1-Phenoxy-2-propanol is a useful anaesthetic for gastropods. Journal of Molluscan Studies. Available at: [Link]

  • Mahmood, S., et al. (2022).[8] Design, synthesis and preclinical evaluations of succinimide derivatives as cardioprotective molecules.[8] Arabian Journal of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

1-(2-Benzylphenoxy)propan-2-ol: Proper Disposal & Handling Procedures

[1][2]

CAS Number: 21145-77-7 Synonyms: BN-5; α-Methyl-2-(phenylmethyl)phenoxyethanol Application: Thermal paper sensitizer, intermediate in organic synthesis.[1]

Part 1: Executive Safety Summary (Immediate Action)

Core Directive: This compound is a phenolic ether derivative.[1][2] While often stable, it presents specific environmental hazards (Aquatic Toxicity) and must be isolated from municipal water systems.[2]

Parameter Critical Data
Physical State Typically a white crystalline solid or viscous liquid (depending on purity/temperature).[1]
Solubility Insoluble in water ; Soluble in organic solvents (Methanol, Toluene, Acetone).[2]
Primary Hazard Aquatic Chronic Toxicity (GHS Category 2); Skin/Eye Irritant.[2]
Flash Point >100°C (Predicted).[2] Combustible but not highly flammable.[2]
Incompatibility Strong oxidizing agents (Peroxides, Nitrates).[2]
Emergency Spill Response (Immediate)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[2] If dust is present, use an N95/P2 respirator.[2]

  • Containment:

    • If Solid: Do not dry sweep.[1][2] Use a HEPA vacuum or wet-wipe method to prevent dust generation.[1][2]

    • If Liquid: Absorb with inert material (vermiculite, sand, or chemically treated pads).[2] Do not use sawdust (fire hazard).[2]

  • Decontamination: Clean surface with an ethanol-soaked wipe, followed by soap and water.[1][2] Collect all wipes as hazardous waste.[2]

Part 2: Detailed Disposal Protocol

As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of synthesis or acquisition.[2] The causality here is simple: Phenolic ethers are persistent in aquatic environments. Standard wastewater treatment plants cannot effectively degrade them, leading to bioaccumulation.[2] Therefore, the Zero-Drain Rule is absolute.[1][2]

Step 1: Waste Characterization & Segregation

Before disposal, you must categorize the waste stream.[2] 1-(2-Benzylphenoxy)propan-2-ol is a Non-Halogenated Organic .[1][2]

  • Stream A (Pure Substance/Solid Residue): Segregate into "Solid Hazardous Waste."[1][2]

  • Stream B (Dissolved in Solvent): Segregate into "Non-Halogenated Organic Solvents."

    • Critical Check: If dissolved in Dichloromethane (DCM) or Chloroform, it must move to the "Halogenated" stream.[2]

Step 2: Packaging Requirements

Select containers based on chemical compatibility.[1][2] Phenolic ethers can soften certain low-grade plastics over time.[1][2]

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Prohibited: Low-Density Polyethylene (LDPE) squeeze bottles for long-term storage; Metal cans (unless lined) due to potential corrosion from impurities.[1]

Step 3: Labeling & Documentation

Your waste label must be explicit to prevent downstream accidents at the incineration plant.[1][2]

  • Chemical Name: 1-(2-Benzylphenoxy)propan-2-ol (Avoid abbreviations like "BN-5").[1]

  • Hazard Checkboxes: [x] Irritant [x] Toxic to Aquatic Life.[2]

  • Waste Code (US EPA/RCRA): While not a P- or U-listed waste, categorize as D001 (Ignitable) if in flammable solvent, or general Organic Process Waste .[1]

Step 4: Final Destruction Method

The only scientifically validated method for complete destruction of this compound is High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.[1]

  • Mechanism: Thermal oxidation breaks the ether linkage and oxidizes the benzyl rings into

    
     and 
    
    
    .[1][2]
  • Verification: Ensure your waste contractor provides a Certificate of Destruction (COD).[1][2]

Part 3: Operational Workflow (Visualization)

The following diagram illustrates the decision matrix for handling 1-(2-Benzylphenoxy)propan-2-ol waste streams.

DisposalWorkflowStartWaste Generation:1-(2-Benzylphenoxy)propan-2-olStateCheckDetermine Physical StateStart->StateCheckSolidStreamSolid / PowderStateCheck->SolidStreamPure SubstanceLiquidStreamLiquid / SolutionStateCheck->LiquidStreamDissolvedBinSolidContainer: Wide-Mouth HDPELabel: Solid Organic Waste(Toxic to Aquatic Life)SolidStream->BinSolidSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidStream->SolventCheckBinNonHaloContainer: HDPE CarboyLabel: Non-Halogenated Organic(Flammable/Irritant)SolventCheck->BinNonHaloNoBinHaloContainer: Glass/HDPELabel: Halogenated Organic(Segregate Strictly)SolventCheck->BinHaloYesDisposalFinal Disposal:High-Temp IncinerationBinSolid->DisposalBinNonHalo->DisposalBinHalo->Disposal

Figure 1: Decision matrix for segregating 1-(2-Benzylphenoxy)propan-2-ol waste based on physical state and solvent composition.

Part 4: Scientific Rationale & Troubleshooting

Why Incineration?

Biological treatment (activated sludge) is often ineffective for diphenyl ether derivatives due to the stability of the ether bond and the hydrophobicity of the benzyl group.[2] Release into waterways can lead to bioconcentration in lipid tissues of aquatic organisms [1].[2] High-temperature oxidation (>850°C) ensures the cleavage of the aromatic rings.[1]

Common Operational Errors
  • The "Sink Disposal" Fallacy: Researchers often assume that because it contains a hydroxyl group (-OH), it is water-soluble.[1][2] This is false. The bulky benzyl and phenyl groups dominate the solubility profile, making it lipophilic.[2]

  • Cross-Contamination: Mixing this with strong oxidizers (Nitric Acid, Peroxides) in a waste drum can lead to exothermic reactions.[2] Always neutralize oxidizers before adding organic waste.[2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Washington, D.C.[1][2] Available at: [Link][1]

  • PubChem. Compound Summary: 1-(2-Benzylphenoxy)propan-2-ol (CAS 21145-77-7).[1][2] National Center for Biotechnology Information.[2] Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Available at: [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Benzylphenoxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Benzylphenoxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.